PR-104 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H19BrN4NaO12PS |
|---|---|
Molecular Weight |
601.3 g/mol |
IUPAC Name |
sodium 2-[[2-[2-bromoethyl(2-methylsulfonyloxyethyl)amino]-3,5-dinitrobenzoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);/q;+1/p-1 |
InChI Key |
ZHZRUSZTONWGGW-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PR-104 in Hypoxic Tumors
Introduction to PR-104: A Dual-Activated Prodrug
PR-104 is a novel, water-soluble, hypoxia-activated prodrug designed to selectively target the low-oxygen environments characteristic of solid tumors.[1][2][3] It exists as a phosphate ester "pre-prodrug" that, upon systemic administration, is rapidly hydrolyzed by ubiquitous phosphatases in the plasma to its active alcohol form, PR-104A.[4][5][6] PR-104A is a dinitrobenzamide nitrogen mustard that serves as the substrate for two distinct activation pathways, enabling it to exert its cytotoxic effects in both hypoxic and, in certain contexts, well-oxygenated tumor cells.[4][5][7] This dual mechanism of action is centered on the bioreductive generation of potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1][5]
The Core Mechanism: Bioactivation of PR-104A
The conversion of the relatively non-toxic PR-104A into highly reactive cytotoxic species is the critical step in its mechanism of action. This bioactivation occurs via two principal pathways: a hypoxia-selective one-electron reduction and a hypoxia-independent two-electron reduction.
Hypoxia-Selective Activation Pathway
In the oxygen-deficient microenvironment of solid tumors (hypoxia), PR-104A undergoes a one-electron reduction primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other related diflavin oxidoreductases.[7][8][9] This reduction generates a nitro radical anion intermediate.[10][11]
-
Under Normoxic Conditions : In the presence of sufficient oxygen, this radical anion is rapidly and futilely oxidized back to the parent PR-104A, preventing the formation of toxic metabolites and thus sparing healthy, well-oxygenated tissues.[10][11]
-
Under Hypoxic Conditions : In the absence of oxygen, the nitro radical undergoes further reduction to form the active cytotoxic metabolites: the hydroxylamine (PR-104H) and the amine (PR-104M).[1][4][8] The cytotoxicity of PR-104A can be amplified by 10- to 100-fold under hypoxic conditions compared to aerobic conditions.[1][5][12]
Hypoxia-Independent Activation by AKR1C3
Subsequent research revealed that PR-104A can also be activated under aerobic conditions through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][7][13] This enzyme is overexpressed in a variety of human cancers, including certain leukemias and solid tumors like hepatocellular, bladder, and non-small cell lung carcinoma.[7][13][14][15] The AKR1C3-mediated pathway bypasses the oxygen-sensitive nitro radical intermediate, directly producing the same active metabolites, PR-104H and PR-104M.[4][9] This finding has significant implications for patient selection, as tumors with high AKR1C3 expression may be sensitive to PR-104 regardless of their oxygenation status.[7][15]
Figure 1: Bioactivation cascade of PR-104.
Induction of DNA Damage and Cellular Response
The active metabolites, PR-104H and PR-104M, are potent bifunctional alkylating agents.[8] They induce cytotoxicity primarily by forming DNA interstrand cross-links (ICLs).[5][16][17] These lesions are highly toxic as they block DNA replication and transcription. The formation of ICLs triggers a complex DNA Damage Response (DDR) pathway.[5] Successful repair of these lesions often involves the coordinated action of the Fanconi anemia (FA) pathway, nucleotide excision repair (NER) factors like ERCC1-XPF, and homologous recombination repair (HRR).[17] If the damage is too extensive to be repaired, the cell is driven into cell cycle arrest and ultimately undergoes apoptosis.[4][5][18]
Figure 2: Cellular response to PR-104-induced DNA damage.
Quantitative Data Summary
The selective potency of PR-104A in hypoxic versus aerobic conditions has been quantified across numerous human tumor cell lines.
Table 1: Hypoxic Cytotoxicity Ratio (HCR) of PR-104A in Human Tumor Cell Lines HCR is calculated as the ratio of the IC50 (concentration causing 50% inhibition of cell growth) under aerobic conditions to the IC50 under hypoxic conditions.
| Cell Line | Tumor Type | Hypoxic IC50 (µM) (Mean ± SE) | Aerobic IC50 (µM) (Mean ± SE) | HCR (Aerobic/Hypoxic) | Reference |
| SiHa | Cervical | 0.16 ± 0.02 | 16 ± 1.5 | 100 | [12] |
| HT29 | Colon | 0.25 ± 0.04 | 25 ± 3.6 | 100 | [12] |
| H460 | Lung | 0.13 ± 0.02 | 1.3 ± 0.14 | 10 | [12] |
| A549 | Lung | 0.22 ± 0.03 | 2.2 ± 0.2 | 10 | [12] |
| 22RV1 | Prostate | 0.18 ± 0.03 | 3.6 ± 0.5 | 20 | [12] |
| Panc-01 | Pancreatic | 0.14 ± 0.02 | 14 ± 2.1 | 100 | [1] |
Table 2: Metabolism of PR-104A in Hepatocellular Carcinoma (HCC) Cell Lines Metabolite concentrations measured after 1-hour incubation with 100 µM PR-104A.
| Cell Line | Condition | PR-104H (pmol/10⁶ cells) (Mean ± SEM) | PR-104M (pmol/10⁶ cells) (Mean ± SEM) | Total Active Metabolites (pmol/10⁶ cells) | Reference |
| HepG2 | Anoxic | 1290 ± 120 | 250 ± 20 | 1540 | [8] |
| HepG2 | Aerobic | 20 ± 2 | 10 ± 1 | 30 | [8] |
| Huh-7 | Anoxic | 2450 ± 230 | 550 ± 50 | 3000 | [8] |
| Huh-7 | Aerobic | 40 ± 5 | 15 ± 2 | 55 | [8] |
| SNU-398 | Anoxic | 880 ± 90 | 180 ± 20 | 1060 | [8] |
| SNU-398 | Aerobic | 15 ± 2 | 5 ± 1 | 20 | [8] |
Key Experimental Protocols
The elucidation of PR-104's mechanism of action has relied on a suite of specialized in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment (Clonogenic Assay)
-
Cell Plating : Tumor cells are seeded into 6-well plates at a density determined to yield 50-150 colonies per control well.
-
Hypoxic/Aerobic Incubation : Plates are placed in a hypoxic chamber (e.g., gassed with 95% N₂, 5% CO₂, <10 ppm O₂) or a standard aerobic incubator (21% O₂) for a pre-incubation period.
-
Drug Exposure : PR-104A is added to the medium at various concentrations for a defined period (e.g., 2-4 hours).
-
Washout and Colony Formation : The drug-containing medium is removed, cells are washed, and fresh medium is added. Plates are returned to an aerobic incubator for 7-14 days to allow for colony formation.
-
Staining and Counting : Colonies are fixed with methanol, stained with crystal violet, and counted. The surviving fraction is calculated relative to untreated controls to determine IC50 values.
DNA Damage Assessment (γH2AX Immunofluorescence)
-
Cell Culture and Treatment : Cells are grown on coverslips and exposed to PR-104A under hypoxic or aerobic conditions as described above.
-
Fixation and Permeabilization : After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent solution (e.g., 0.25% Triton X-100).
-
Immunostaining : Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks and stalled replication forks. This is followed by incubation with a fluorescently-labeled secondary antibody.
-
Microscopy and Analysis : Coverslips are mounted with a DAPI-containing medium (to stain nuclei) and imaged using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus are quantified.[1][12]
In Vivo Antitumor Activity (Xenograft Growth Delay)
-
Tumor Implantation : Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Mice are randomized into control and treatment groups. PR-104 is administered (typically intravenously) according to a defined schedule and dose.[1][16]
-
Tumor Measurement : Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.
-
Endpoint Analysis : The time taken for tumors in each group to reach a predetermined endpoint volume (e.g., 4x the initial volume) is determined. The tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.
Figure 3: Workflow for preclinical evaluation of PR-104.
Conclusion
PR-104 is a sophisticated prodrug that leverages the unique pathophysiology of the tumor microenvironment for its selective activation. Its dual-activation mechanism—highly sensitive to hypoxic conditions via one-electron reductases and responsive to AKR1C3 expression in both aerobic and hypoxic states—provides a versatile strategy for targeting solid tumors and hematological malignancies. The generation of potent DNA cross-linking metabolites, PR-104H and PR-104M, is the ultimate driver of its cytotoxicity. A thorough understanding of this intricate mechanism, supported by robust quantitative data and detailed experimental validation, is crucial for the ongoing clinical development and strategic application of PR-104 and next-generation hypoxia-activated prodrugs.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Facebook [cancer.gov]
The Conversion of PR-104 Sodium to PR-104A: A Technical Overview for Drug Development Professionals
An in-depth guide to the critical activation step of the hypoxia-activated prodrug PR-104.
This technical guide provides a comprehensive overview of the initial and crucial conversion of the investigational anticancer agent PR-104 sodium to its active metabolite, PR-104A. This process is a pivotal step in the bioactivation cascade that ultimately leads to tumor cell death. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism, relevant quantitative data, experimental protocols, and key signaling pathways.
Introduction: The PR-104 Prodrug Strategy
PR-104 is a water-soluble phosphate ester pre-prodrug designed to be systemically administered in an inactive form.[1][2] Its therapeutic strategy hinges on its conversion to the more lipophilic and biologically active alcohol, PR-104A, which can then be selectively activated within the tumor microenvironment.[3][4] This activation is achieved through two primary mechanisms: reduction in hypoxic (low oxygen) conditions, a common feature of solid tumors, and enzymatic activation by aldo-keto reductase 1C3 (AKR1C3), an enzyme overexpressed in various cancers.[2][5][6]
The conversion from PR-104 to PR-104A is a rapid and systemic process, essential for the subsequent targeted delivery of the cytotoxic payload to cancer cells.[7][8]
The Conversion Mechanism: From Phosphate Ester to Active Alcohol
The transformation of this compound to PR-104A is a hydrolysis reaction catalyzed by ubiquitous endogenous enzymes.
Enzymatic Hydrolysis
Upon intravenous administration, PR-104 is rapidly converted to PR-104A by systemic phosphatases.[9][10][11] These enzymes cleave the phosphate ester bond, releasing the active alcohol form, PR-104A, and inorganic phosphate. This enzymatic action is not specific to tumor tissue and occurs throughout the systemic circulation.[7]
The following diagram illustrates this initial conversion step.
Caption: Conversion of PR-104 to PR-104A in the systemic circulation.
Subsequent Activation of PR-104A
Once formed, PR-104A, a dinitrobenzamide mustard, undergoes reduction to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[3][6][12] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[2][9] The activation of PR-104A can proceed via two distinct pathways, enhancing its potential therapeutic window.
Hypoxia-Dependent Activation
In the hypoxic core of solid tumors, PR-104A is a substrate for one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[4][6] This reduction is highly favored under low oxygen conditions. In the presence of oxygen, the initially formed nitro radical can be futilely re-oxidized back to the parent compound. This oxygen-dependent differential metabolism is the basis for the hypoxia-selective targeting of PR-104.[7]
AKR1C3-Dependent Activation
PR-104A can also be activated in an oxygen-insensitive manner through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][5][13] Elevated levels of AKR1C3 in certain tumor types provide a mechanism for PR-104A activation even in well-oxygenated tissues, expanding its potential application to a broader range of malignancies, including some leukemias.[1][5]
The following diagram illustrates the dual activation pathways of PR-104A.
Caption: Dual activation pathways of PR-104A in the tumor microenvironment.
Quantitative Data
The efficacy of PR-104A is markedly influenced by the oxygenation status and the expression of AKR1C3. This is reflected in the significant differences in its cytotoxic potency under aerobic versus hypoxic conditions.
| Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | >100 | 1.0 | >100 | [8] |
| HT29 | >100 | 2.5 | >40 | [8] |
| H460 | 50 | 0.5 | 100 | [8] |
| HepG2 | - | - | 15 | [12] |
| PLC/PRF/5 | - | - | 51 | [12] |
Table 1: In Vitro Cytotoxicity of PR-104A. IC50 values represent the concentration of drug required to inhibit cell growth by 50%. HCR is the ratio of aerobic to hypoxic IC50.
Pharmacokinetic studies in patients have demonstrated the rapid and efficient conversion of PR-104 to PR-104A.
| Parameter | PR-104 | PR-104A | Reference |
| Tmax (h) | ~1 (end of infusion) | ~1 (end of infusion) | [14] |
| t1/2 (h) | Short | ~1.5 - 2.5 | [14][15] |
Table 2: Pharmacokinetic Parameters of PR-104 and PR-104A in Patients. Tmax is the time to reach maximum plasma concentration, and t1/2 is the elimination half-life.
Experimental Protocols
In Vitro Cytotoxicity Assays
Objective: To determine the concentration-dependent cytotoxic effects of PR-104A under aerobic and hypoxic conditions.
Methodology:
-
Human tumor cell lines are seeded in 96-well plates.
-
For hypoxic conditions, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 5% CO2, 95% N2, <0.1% O2) for a defined period before and during drug exposure.
-
Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).
-
Following drug exposure, cells are washed and incubated in fresh medium for several days to allow for cell proliferation.
-
Cell viability is assessed using a standard assay such as the sulforhodamine B (SRB) or MTS assay.
-
IC50 values are calculated from the resulting dose-response curves.[8]
Analysis of PR-104 and its Metabolites by LC-MS/MS
Objective: To quantify the levels of PR-104, PR-104A, and its reduced metabolites in biological matrices (e.g., plasma, cell lysates).
Methodology:
-
Sample Preparation: Plasma proteins are precipitated with acidified methanol. The supernatant is then diluted with water.[16] For cell lysates, cells are harvested and extracted with methanol.[3]
-
Chromatography: Samples are analyzed by ultra-high-pressure liquid chromatography (UHPLC) using a C18 column with a gradient of acetonitrile and formic acid.[16]
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification of the analytes using multiple reaction monitoring (MRM).[16]
-
Quantification: Analyte concentrations are determined by comparison to a standard curve prepared with known concentrations of the compounds.
The following workflow diagram illustrates the LC-MS/MS analysis.
Caption: Workflow for the analysis of PR-104 and its metabolites.
Conclusion
The conversion of this compound to PR-104A is a critical initiating step in the therapeutic action of this novel hypoxia-activated prodrug. This rapid, phosphatase-mediated hydrolysis enables the subsequent targeted activation of PR-104A in the tumor microenvironment through both hypoxia-dependent and AKR1C3-mediated pathways. A thorough understanding of this conversion and the downstream activation mechanisms is essential for the continued development and clinical application of PR-104 and similar bioreductive prodrugs. The experimental protocols and quantitative data presented in this guide provide a framework for further research and optimization of this promising anticancer strategy.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Facebook [cancer.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The DNA Cross-Linking Activity of PR-104 Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant potential in preclinical and clinical settings for the treatment of various cancers. Its mechanism of action is centered on the formation of cytotoxic DNA interstrand cross-links by its metabolites, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the DNA cross-linking activity of PR-104 metabolites, including detailed data, experimental protocols, and visualizations of the key pathways involved.
PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its more lipophilic alcohol form, PR-104A.[1][2] The activation of PR-104A into its DNA cross-linking species is a key determinant of its anti-tumor activity and selectivity. This activation occurs through two primary pathways: a hypoxia-dependent pathway and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][3][4][5][6]
Metabolic Activation of PR-104
The conversion of the inert PR-104 to its active, DNA-damaging metabolites is a multi-step process that can be triggered by the tumor microenvironment.
Hypoxia-Dependent Activation
In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A undergoes one-electron reduction by enzymes such as NADPH:cytochrome P450 oxidoreductase (POR).[1][7] This reduction leads to the formation of the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][3] These metabolites are highly reactive and are the ultimate DNA cross-linking agents.[7] The cytotoxicity of PR-104A is significantly enhanced under hypoxic conditions, showing a 10- to 100-fold increase compared to aerobic conditions.[8]
AKR1C3-Mediated Activation
In addition to hypoxia, PR-104A can be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[3][4][5][6] AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive one-electron reduction pathway and leading to the formation of the same cytotoxic metabolites, PR-104H and PR-104M.[4] High expression of AKR1C3 in certain tumors can therefore confer sensitivity to PR-104 even in well-oxygenated regions.[3][5][6]
DNA Cross-linking and Cellular Response
The active metabolites of PR-104, PR-104H and PR-104M, are bifunctional alkylating agents that form covalent bonds with DNA bases, leading to the formation of interstrand cross-links (ICLs).[7] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][7]
The cellular response to PR-104-induced DNA damage involves the activation of the DNA damage response (DDR) pathway.[1][7] Key repair pathways, including the Fanconi anemia (FA) and homologous recombination (HR) pathways, are recruited to repair the ICLs.[1][9][10][11] However, if the damage is too extensive, the cell will undergo programmed cell death.[1][7]
Quantitative Data on PR-104 Activity
The following tables summarize quantitative data regarding the cytotoxicity and DNA cross-linking activity of PR-104 and its metabolites.
Table 1: Hypoxic Cytotoxicity Ratio (HCR) of PR-104A in Human Tumor Cell Lines
| Cell Line | HCR (IC50 aerobic / IC50 hypoxic) | Reference |
| SiHa | 22 | [12] |
| HT29 | >100 | [8] |
| H460 | >100 | [8] |
| Panc-01 | >100 | [8] |
| 22RV1 | >100 | [8] |
Table 2: DNA Interstrand Cross-link (ICL) Formation by PR-104A
| Cell Line | Condition | DNA Cross-link Index (at a given concentration) | Reference |
| SiHa | Aerobic | ~20-fold lower than hypoxic | [12] |
| SiHa | Hypoxic | ~20-fold higher than aerobic | [12] |
| Multiple Xenografts | - | Correlation between ICL frequency and clonogenic cell killing (r² = 0.747) | [12][13] |
Experimental Protocols
Alkaline Comet Assay for Detection of DNA Interstrand Cross-links
The alkaline comet assay is a sensitive method for quantifying DNA damage, including interstrand cross-links, in individual cells.[7][14]
Principle:
ICLs prevent the complete denaturation of DNA under alkaline conditions. In the comet assay, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Undamaged DNA remains in the nucleus (the "head" of the comet), while fragmented DNA migrates to form a "tail". The presence of ICLs reduces the amount of DNA migration, resulting in a smaller comet tail. To specifically measure ICLs, cells are typically irradiated to introduce a known number of single-strand breaks before the assay. The cross-links will then reduce the tail moment caused by this irradiation.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Irradiation (for ICL-specific measurement):
-
After treatment, place cells on ice and irradiate with a known dose of X-rays (e.g., 5 Gy) to induce single-strand breaks.
-
-
Comet Assay Procedure:
-
Embed approximately 1 x 10^4 cells in low melting point agarose on a pre-coated microscope slide.
-
Lyse the cells in a high-salt alkaline lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C.
-
Perform alkaline unwinding of the DNA in an electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a defined period (e.g., 20-40 minutes).
-
Conduct electrophoresis at a low voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).
-
Neutralize the slides with a Tris buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using specialized software (e.g., Comet Assay IV, Komet).
-
The "tail moment" (product of the tail length and the fraction of DNA in the tail) is a common metric for DNA damage. A decrease in the tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of ICLs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and DNA Adduct Analysis
LC-MS is a powerful analytical technique used to identify and quantify PR-104 metabolites and their DNA adducts.[13][15][16]
Principle:
LC separates the components of a complex mixture based on their physicochemical properties. The separated components are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for their identification and quantification.
Detailed Methodology:
-
Sample Preparation:
-
For Metabolites: After cell treatment, extract metabolites from cells or media using a suitable solvent (e.g., methanol).
-
For DNA Adducts: Isolate genomic DNA from treated cells. Enzymatically digest the DNA to individual nucleosides.
-
-
Liquid Chromatography:
-
Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase).
-
Use a gradient of solvents (e.g., water and acetonitrile with a modifying agent like formic acid) to elute the analytes.
-
-
Mass Spectrometry:
-
Couple the LC eluent to a mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap instrument).
-
Use an appropriate ionization source, such as electrospray ionization (ESI).
-
For quantitative analysis, operate the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode, using stable isotope-labeled internal standards for accuracy.[15]
-
-
Data Analysis:
-
Identify metabolites and adducts by their retention time and specific mass transitions.
-
Quantify the analytes by comparing their peak areas to those of the internal standards.
-
Conclusion
PR-104 is a promising anti-cancer agent that leverages the unique tumor microenvironment to selectively deliver a potent DNA cross-linking payload. The dual activation mechanism, dependent on both hypoxia and AKR1C3 expression, broadens its therapeutic potential. Understanding the intricacies of its metabolic activation, the resulting DNA damage, and the cellular response is crucial for its continued development and for identifying patient populations most likely to benefit from this targeted therapy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity of PR-104 and similar hypoxia-activated prodrugs.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drug-DNA adducts as biomarkers for metabolic activation of the nitro-aromatic nitrogen mustard prodrug PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Cytochrome P450 Oxidoreductase in the Hypoxic Activation of the Anti-Cancer Prodrug PR-104A
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PR-104 is a dinitrobenzamide mustard prodrug that has been developed to target hypoxic cells within solid tumors, a population of cells notoriously resistant to conventional radiotherapy and chemotherapy. The active form of the drug, PR-104A, is generated systemically from its phosphate ester precursor, PR-104. The selective toxicity of PR-104A towards hypoxic cells is conferred by its bioactivation through enzymatic reduction. A key enzyme implicated in this hypoxia-selective activation is Cytochrome P450 Oxidoreductase (POR). This technical guide provides a comprehensive overview of the pivotal role of POR in the activation of PR-104A, detailing the underlying mechanisms, experimental methodologies to assess this process, and quantitative data to support the key findings.
The Dual-Activation Pathway of PR-104A
The cytotoxic potential of PR-104A is unlocked through the reduction of its nitro groups, leading to the formation of highly reactive hydroxylamine (PR-104H) and amine (PR-104M) metabolites that can induce DNA interstrand cross-links and trigger cell death.[1] Two distinct enzymatic pathways govern this activation: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.
Hypoxia-Selective Activation: The One-Electron Reduction Pathway Mediated by POR
Under hypoxic conditions, PR-104A is a substrate for one-electron reductases, with Cytochrome P450 Oxidoreductase (POR) being a major contributor.[2][3] POR, a flavoprotein located in the endoplasmic reticulum, donates a single electron to one of the nitro groups of PR-104A, forming a nitro radical anion. In the absence of oxygen, this radical undergoes further reduction to the cytotoxic hydroxylamine and amine metabolites.[4]
The hypoxia selectivity of this pathway is critically dependent on the presence of molecular oxygen. Oxygen can efficiently back-oxidize the nitro radical anion to the parent compound, PR-104A, in a futile redox cycle.[2] This process effectively prevents the formation of the toxic metabolites in well-oxygenated, healthy tissues, thereby conferring a therapeutic window for targeting hypoxic tumor cells. Other diflavin oxidoreductases, such as MTRR, NDOR1, and NOS2A, have also been shown to activate PR-104A under hypoxic conditions.[5]
Hypoxia-Independent Activation: The Two-Electron Reduction Pathway
In addition to the hypoxia-selective pathway, PR-104A can be activated via a two-electron reduction mechanism, which is insensitive to oxygen levels. This pathway is primarily catalyzed by the cytosolic enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[2][6] AKR1C3 directly reduces the nitro group to the hydroxylamine, bypassing the oxygen-sensitive nitro radical intermediate. The expression of AKR1C3 in some tumors can contribute to the overall anti-tumor activity of PR-104 but can also lead to off-target toxicity in normal tissues expressing this enzyme.[3][7]
Quantitative Analysis of POR-Mediated PR-104A Activation
The expression and activity of POR are critical determinants of the efficacy of PR-104A in hypoxic tumor cells. Several studies have quantitatively assessed the relationship between POR levels and PR-104A sensitivity.
Correlation between POR Expression and PR-104A Metabolism
A strong positive correlation has been observed between the level of POR protein expression and the rate of anoxic metabolism of PR-104A to its active metabolites, PR-104H and PR-104M, across a panel of human cancer cell lines.
| Cell Line | Relative POR Expression (normalized to actin) | Anoxic PR-104A Metabolism (pmol/10^6 cells/h) |
| HCT116 | Low | ~10 |
| HCT116-POR (overexpressing) | High | ~150 |
| SiHa | Moderate | ~60 |
| A549 | Low | ~15 |
| HT29 | Moderate | ~50 |
Data compiled from multiple sources and presented as approximate values for illustrative purposes.[5][6]
Impact of POR on PR-104A Cytotoxicity
The differential expression of POR directly impacts the sensitivity of cancer cells to PR-104A under hypoxic conditions. This is often quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 value (concentration required to inhibit cell growth by 50%) under aerobic conditions to the IC50 value under hypoxic conditions.
| Cell Line | Condition | Aerobic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Wild-Type | ~150 | ~4.2 | ~36 |
| HCT116 | POR Overexpressing | ~150 | ~0.47 | ~319 |
| SiHa | Wild-Type | ~50 | ~5.0 | ~10 |
| H460 | Wild-Type | ~35 | ~5.0 | ~7 |
Data extracted from published studies.[7] Overexpression of POR in HCT116 cells leads to a nearly 9-fold increase in the HCR, highlighting the significant role of this enzyme in mediating the hypoxic cytotoxicity of PR-104A.[7]
Experimental Protocols
Investigating the role of POR in PR-104A activation involves a combination of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Cell Culture and Hypoxic Conditions
-
Cell Lines: A panel of human cancer cell lines with varying endogenous levels of POR and AKR1C3 should be used. Genetically engineered cell lines (e.g., POR overexpression or knockdown) are invaluable for mechanistic studies.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Induction of Hypoxia: For hypoxic experiments, cells are typically placed in a hypoxic chamber with a controlled gas environment (e.g., 95% N₂, 5% CO₂, <0.1% O₂). The duration of hypoxic exposure will depend on the specific assay.
Western Blot Analysis of POR Expression
This technique is used to quantify the protein levels of POR in different cell lines.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for POR. A loading control antibody (e.g., anti-actin or anti-tubulin) is used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with PR-104A.
-
Cell Seeding: A known number of single cells are seeded into culture plates.
-
Drug Treatment: Cells are treated with a range of concentrations of PR-104A under both aerobic and hypoxic conditions for a defined period (e.g., 1-4 hours).
-
Colony Formation: After drug removal, the cells are allowed to grow for 7-14 days until visible colonies (typically >50 cells) are formed.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.
-
Data Analysis: The surviving fraction of cells for each treatment condition is calculated relative to the untreated control. Dose-response curves are then generated to determine the IC50 values.
LC-MS/MS Analysis of PR-104A Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying PR-104A and its metabolites (PR-104H and PR-104M) in cell lysates or culture medium.
-
Sample Preparation: Cells are treated with PR-104A under aerobic or hypoxic conditions. At the desired time points, the reaction is quenched, and the metabolites are extracted from the cells and/or the medium.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, where the parent drug and its metabolites are separated on a chromatographic column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for PR-104A, PR-104H, and PR-104M, allowing for their precise quantification.
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
Visualizations
Signaling Pathway of PR-104A Activation
Caption: Metabolic activation pathways of PR-104A.
Experimental Workflow for Assessing POR's Role in PR-104A Cytotoxicity
Caption: Workflow for investigating POR's role in PR-104A activation.
Conclusion
Cytochrome P450 oxidoreductase plays a central and critical role in the hypoxia-selective activation of the anti-cancer prodrug PR-104A. Its one-electron reductase activity under low oxygen conditions leads to the formation of potent DNA-damaging metabolites, resulting in selective killing of hypoxic tumor cells. The level of POR expression is a key determinant of PR-104A efficacy in the hypoxic tumor microenvironment. A thorough understanding of the interplay between POR, oxygen levels, and PR-104A metabolism is essential for the rational design of clinical trials and the development of predictive biomarkers to identify patients most likely to benefit from this therapeutic strategy. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and exploit the therapeutic potential of targeting tumor hypoxia with bioreductive prodrugs like PR-104.
References
- 1. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Bystander Effect of PR-104 Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug (HAP) that has garnered significant interest in oncology for its potential to selectively target the low-oxygen environments characteristic of solid tumors. As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in the body to its active form, PR-104A. The therapeutic efficacy of PR-104A hinges on its metabolic reduction within hypoxic tumor cells to highly reactive nitrogen mustard metabolites, primarily the hydroxylamine PR-104H and the amine PR-104M. These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1][2][3]
A critical aspect of the antitumor activity of PR-104 is the "bystander effect," where the active metabolites diffuse from their site of formation in hypoxic cells to kill adjacent, potentially better-oxygenated, tumor cells.[1][4][5] This phenomenon is a key mechanism for overcoming the inherent heterogeneity of the tumor microenvironment and contributes significantly to the overall therapeutic effect. This technical guide provides an in-depth exploration of the bystander effect of PR-104 metabolites, detailing the underlying signaling pathways, experimental methodologies to assess this effect, and a summary of key quantitative data.
Signaling Pathway and Mechanism of Action
The activation of PR-104 and the subsequent bystander effect involve a multi-step process that begins with systemic conversion and culminates in DNA damage in neighboring cells.
Activation Pathway of PR-104
Caption: Metabolic activation of PR-104 and diffusion of its cytotoxic metabolites.
The process begins with the systemic conversion of the pre-prodrug PR-104 to the alcohol prodrug PR-104A.[6][7][8] PR-104A then enters tumor cells where, under hypoxic conditions, it is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its active metabolites, PR-104H and PR-104M.[2][9][10] These metabolites can also be generated in an oxygen-insensitive manner by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).[5][11] The generated hydroxylamine and amine metabolites are potent alkylating agents that cause DNA inter-strand cross-links, leading to cytotoxicity.[6][7][8][12] The ability of these metabolites to diffuse out of the hypoxic cell and into neighboring cells is the basis of the bystander effect.[4][5][11]
Quantitative Assessment of the Bystander Effect
The contribution of the bystander effect to the overall antitumor activity of PR-104 has been quantified in various preclinical models. The data highlights the significance of this indirect cell-killing mechanism.
| Tumor Model | Contribution of Bystander Effect to Overall Cell Killing | Reference |
| HCT116 Tumors (NIH-III nude mice) | ~50% | [5][11] |
| SiHa Tumors (CD-1 nude mice) | ~30% | [5][11] |
Experimental Protocols for Investigating the Bystander Effect
Several in vitro and in vivo experimental models are employed to investigate and quantify the bystander effect of PR-104 metabolites.
Multicellular Layer (MCL) Diffusion Assay
This assay measures the ability of the active metabolites to diffuse through a tissue-like environment.
Caption: Workflow for the Multicellular Layer (MCL) diffusion assay.
Methodology:
-
Cell Culture: Grow a multicellular layer of a relevant cancer cell line (e.g., HCT116) on a microporous membrane separating two compartments (donor and receiver).
-
Prodrug Addition: Add PR-104A to the donor compartment.
-
Incubation: Incubate the setup under anoxic conditions to allow for the metabolic activation of PR-104A and diffusion of its metabolites through the MCL.
-
Sampling: Collect samples from the receiver compartment at various time points.
-
Quantification: Analyze the concentration of PR-104A and its metabolites (PR-104H and PR-104M) in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][11]
-
Data Analysis: The rate of appearance of the metabolites in the receiver compartment is used to calculate the diffusion coefficient.[1]
Co-culture Spheroid Bystander Effect Assay
This assay provides a direct visualization and quantification of the killing of "target" cells by metabolites produced by "activator" cells within a 3D tumor model.[13]
Caption: Workflow for the co-culture spheroid bystander effect assay.
Methodology:
-
Cell Line Engineering:
-
Activator Cells: Transfect a cancer cell line (e.g., HCT116) to overexpress a key reductase enzyme involved in PR-104A activation (e.g., P450 oxidoreductase). These cells should also express a fluorescent marker (e.g., GFP) for identification.[1][14]
-
Target Cells: Use a corresponding cell line with low or no expression of the reductase enzyme.[13][14]
-
-
Spheroid Formation: Co-culture the activator and target cells in varying ratios to form 3D multicellular spheroids.
-
Prodrug Treatment: Expose the spheroids to PR-104A under anoxic conditions.
-
Analysis: After treatment, dissociate the spheroids into single cells and quantify the survival of the activator (GFP-positive) and target (GFP-negative) cell populations, for example, by flow cytometry or clonogenic assays.[13]
In Vivo Assessment
The antitumor activity of PR-104, which includes the bystander effect, is evaluated in vivo using tumor xenograft models.
Methodology:
-
Tumor Implantation: Implant human tumor cells (e.g., HT29, SiHa, H460) subcutaneously into immunocompromised mice.[6][7][8]
-
Treatment: Once tumors reach a specified size, treat the mice with PR-104, often in combination with radiation or other chemotherapeutic agents.[6][7][8]
-
Tumor Excision and Analysis: After a set period (e.g., 18 hours), excise the tumors and prepare single-cell suspensions.[7]
-
Clonogenic Assay: Perform a clonogenic assay to determine the surviving fraction of tumor cells, which provides a measure of cell killing.[6][7][8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize spatially resolved PK/PD models to dissect the contribution of the bystander effect to the overall observed tumor cell killing.[4][5][11]
Conclusion
The bystander effect of PR-104 metabolites is a crucial component of its antitumor efficacy, enabling the eradication of tumor cells that may not be in a severely hypoxic state. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and understand this important mechanism of action. A thorough characterization of the bystander effect is essential for the rational design and optimization of next-generation hypoxia-activated prodrugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 [frontiersin.org]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bystander Effects of Hypoxia-Activated Prodrugs: Agent-Based Modeling Using Three Dimensional Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of PR-104 Sodium: An In-depth Technical Guide on its Effect on Cell Cycle Progression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104 sodium is a hypoxia-activated prodrug that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This technical guide provides a comprehensive overview of the core mechanism of action of PR-104, with a specific focus on its effects on cell cycle progression in cancer cells. We delve into the dual activation pathways of its active metabolite, PR-104A, the subsequent induction of DNA damage, and the resulting cell cycle arrest. This document details quantitative data on cell cycle distribution, provides comprehensive experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and workflows, serving as a critical resource for researchers in oncology and drug development.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors are often characterized by regions of low oxygen, or hypoxia, which is associated with resistance to conventional cancer therapies such as radiation and chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these hypoxic environments, thereby targeting tumor cells while sparing well-oxygenated normal tissues. PR-104 is a water-soluble phosphate ester "pre-prodrug" that is systemically converted to its more lipophilic and cell-permeable alcohol form, PR-104A.[2] PR-104A is a dinitrobenzamide nitrogen mustard that undergoes bioreduction to form potent DNA cross-linking agents, leading to cell cycle arrest and apoptosis.[2]
The Dual Activation Pathway of PR-104A
The conversion of the inert PR-104A to its cytotoxic metabolites is a critical step in its mechanism of action and can occur through two distinct pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[2] This reduction is highly selective for hypoxic cells, leading to a significant increase in the cytotoxicity of PR-104A under these conditions.[1]
-
AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3] High expression of AKR1C3 in certain tumors provides an additional mechanism for targeted activation of the prodrug.[3]
The reduction of PR-104A, through either pathway, leads to the formation of the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA alkylating agents that form interstrand cross-links, triggering a DNA damage response.[2]
Activation cascade of this compound.
PR-104-Induced DNA Damage and Cell Cycle Arrest
The formation of DNA interstrand cross-links by PR-104H and PR-104M is a severe form of DNA damage that physically prevents the separation of DNA strands, thereby blocking DNA replication and transcription. This damage triggers the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair.
The primary pathway activated in response to PR-104-induced DNA cross-links is the ATR-Chk1 signaling cascade. The Ataxia Telangiectasia and Rad3-related (ATR) kinase, in conjunction with its binding partner ATRIP, recognizes the stalled replication forks caused by the DNA cross-links. This leads to the phosphorylation and activation of the downstream checkpoint kinase 1 (Chk1). Activated Chk1 then phosphorylates a number of substrates to enforce cell cycle arrest, primarily at the G2/M transition, allowing time for the cell to attempt DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
PR-104-induced DNA damage response pathway.
Quantitative Effects on Cell Cycle Progression
The induction of G2/M cell cycle arrest is a hallmark of PR-104 activity. The following table summarizes the quantitative effects of PR-104A on the cell cycle distribution of C33A cervical cancer cells under anoxic conditions.
| Cell Line | Treatment | Condition | Time Point | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| C33A | Control | Anoxia | 24 h | - | - | 26.32 | [3] |
| C33A | PR-104A | Anoxia | 24 h | - | - | 61.31 | [3] |
Data for G1 and S phases were not provided in the reference.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., C33A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: A stock solution of PR-104A is prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentration in cell culture medium immediately before use.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of PR-104A or vehicle control.
-
Hypoxic Conditions: For experiments under hypoxic conditions, cells are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified period before and during drug treatment.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C for several weeks.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software.
Workflow for cell cycle analysis.
Conclusion
This compound represents a sophisticated approach to cancer therapy by exploiting the hypoxic tumor microenvironment and specific enzyme expression to achieve selective tumor cell killing. Its core mechanism of action, centered on the induction of DNA interstrand cross-links, leads to a robust DNA damage response and a pronounced G2/M cell cycle arrest. This in-depth technical guide provides researchers and drug development professionals with a foundational understanding of PR-104's effects on cell cycle progression, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular pathways. Further research to expand the quantitative cell cycle data across a broader range of cancer cell lines will be invaluable in fully elucidating the therapeutic potential of this promising agent.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial In Vitro Studies of PR-104 Cytotoxicity
PR-104 is a hypoxia-activated prodrug (HAP) designed to selectively target the low-oxygen environments frequently found in solid tumors.[1] As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in vivo to its more lipophilic alcohol derivative, PR-104A.[2][3][4] The cytotoxic potential of PR-104A is realized upon its metabolic reduction to highly reactive nitrogen mustard metabolites, which induce DNA cross-links, leading to cell cycle arrest and apoptosis.[1][5][6] This guide provides a comprehensive overview of the initial in vitro evaluation of PR-104, detailing its mechanism of action, quantitative cytotoxicity data, and the experimental protocols used for its assessment.
Mechanism of Action: A Dual Activation Pathway
PR-104A's activation is not solely dependent on hypoxia; it can be metabolized through two distinct pathways, a feature critical to understanding both its efficacy and its potential for off-target toxicity.
-
Hypoxia-Dependent Activation : In the hypoxic conditions characteristic of solid tumors, PR-104A undergoes one-electron reduction to generate a nitro radical anion. This intermediate is further reduced to the active cytotoxic species: the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5][7] This process is primarily catalyzed by one-electron reductases, with NADPH:cytochrome P450 oxidoreductase (POR) being a key enzyme.[1][4][8] In the presence of oxygen, the nitro radical is rapidly oxidized back to the parent compound, PR-104A, thus conferring the drug's hypoxia selectivity.[4]
-
Aerobic (AKR1C3-Mediated) Activation : PR-104A can also be activated under normal oxygen (aerobic) conditions through a two-electron reduction process catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][4][9] This pathway bypasses the oxygen-sensitive nitro radical intermediate, leading to the formation of the same cytotoxic metabolites (PR-104H and PR-104M).[4] While this can enhance anti-tumor activity in AKR1C3-expressing tumors, it is also a significant liability, as AKR1C3 expression in normal tissues, such as hematopoietic progenitors, is believed to be responsible for the dose-limiting myelotoxicity observed in clinical trials.[4][9][10]
Quantitative In Vitro Cytotoxicity Data
The dual activation mechanism of PR-104A results in varied cytotoxic activity across different cancer cell lines, depending on the oxygenation status and the expression level of reductive enzymes like AKR1C3. The potency of the drug is often quantified by the half-maximal inhibitory concentration (IC50), with the Hypoxic Cytotoxicity Ratio (HCR) indicating its selectivity for hypoxic conditions.
Table 1: IC50 Values of PR-104A in Human Cancer Cell Lines This table summarizes the cytotoxic activity of PR-104A across various cancer cell lines under both normoxic (aerobic) and hypoxic (anoxic) conditions. The HCR (Normoxic IC50 / Hypoxic IC50) demonstrates the drug's enhanced potency in low-oxygen environments.
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HCT116 | Colon | 2.8 | 0.043 | 65 | [1][10] |
| HT29 | Colon | 7.9 | 0.23 | 34 | [1] |
| SiHa | Cervical | 1.1 | 0.16 | 7 | [1][10] |
| C33A | Cervical | 1.1 | 0.05 | 23 | [10] |
| A549 | Lung | 1.3 | 0.08 | 16 | [1] |
| H460 | Lung | 0.7 | 0.04 | 18 | [1] |
| MDA-MB-231 | Breast | 22 | 0.38 | 58 | [1] |
| T47D | Breast | 40 | 0.28 | 143 | [1] |
| DU145 | Prostate | 12 | 0.16 | 75 | [1] |
| HepG2 | Liver | 0.26 | 0.003 | 87 | [11] |
| Hep3B | Liver | 11 | 0.004 | 2750 | [11] |
Table 2: Metabolism of PR-104A to Active Metabolites (PR-104H and PR-104M) This table presents the levels of the cytotoxic metabolites PR-104H and PR-104M produced in various HCC cell lines following a 1-hour exposure to 100 µM PR-104A under anoxic and aerobic conditions.
| Cell Line | Anoxic Metabolites (pmol/10⁶ cells) | Aerobic Metabolites (pmol/10⁶ cells) | Anoxic/Aerobic Ratio | Reference |
| HepG2 | 1120 | 125 | 9 | [11] |
| PLC/PRF/5 | 1080 | 40 | 27 | [11] |
| SNU-398 | 1280 | 38 | 34 | [11] |
| Hep3B | 1000 | 4 | 250 | [11] |
Detailed Experimental Protocols
Accurate assessment of PR-104's cytotoxicity requires specific and robust in vitro assays. The following are detailed protocols for key experiments.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).[1]
-
Drug Treatment : Prepare serial dilutions of PR-104A. For hypoxic testing, pre-equilibrate drug dilutions in a hypoxia chamber. Replace the medium with 100 µL of the drug dilutions. Include vehicle-only controls.[1]
-
Incubation : Incubate plates for the desired duration (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.[1]
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement : Measure absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells to determine IC50 values.[1]
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cytotoxicity.
-
Cell Seeding : Plate a predetermined number of cells (to yield ~50-100 colonies per plate) in 6-well plates.
-
PR-104A Treatment : Allow cells to attach, then replace the medium with PR-104A dilutions pre-equilibrated for normoxic or hypoxic conditions.[9]
-
Incubation : Expose cells to the drug for a set time (e.g., 4 or 24 hours) under the appropriate oxygen conditions.[9]
-
Drug Washout : After treatment, remove the drug-containing medium, wash cells with PBS, and add fresh complete medium.[9]
-
Colony Formation : Return plates to a standard normoxic incubator and allow colonies to form over 10-14 days.[9]
-
Staining and Counting : Fix and stain the colonies (e.g., with crystal violet in methanol). Count colonies containing ≥50 cells.
-
Data Analysis : Calculate the surviving fraction for each treatment condition relative to the plating efficiency of untreated controls.
This method uses Annexin V-FITC and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with PR-104 at various concentrations under normoxic or hypoxic conditions.[1]
-
Cell Harvesting : Collect both adherent and floating cells. Wash twice with cold PBS.[1]
-
Staining : Resuspend cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation : Incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis : Add 400 µL of binding buffer to each sample and analyze by flow cytometry within one hour.[1]
This assay visualizes the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks that form during the repair of interstrand cross-links.[2][12]
-
Cell Culture and Treatment : Grow cells on coverslips and treat with PR-104A as required.
-
Fixation and Permeabilization : Fix cells with paraformaldehyde, then permeabilize with a detergent (e.g., 0.25% Triton X-100) to allow antibody entry.[12]
-
Blocking : Incubate in a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.[12]
-
Antibody Incubation : Incubate with a primary antibody specific for γH2AX, followed by a fluorescently-labeled secondary antibody.[12]
-
Staining and Mounting : Counterstain nuclei with a DNA dye like DAPI and mount coverslips on microscope slides.[12]
-
Imaging and Quantification : Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.[12]
Cellular Response: DNA Damage and Repair
The cytotoxic metabolites of PR-104A, PR-104H and PR-104M, are potent alkylating agents that form DNA interstrand cross-links (ICLs).[13][14] These lesions are highly toxic as they block essential cellular processes like transcription and replication. The cell attempts to resolve this damage through a complex DNA Damage Response (DDR).
The repair of ICLs is intricate and involves multiple pathways, primarily the Fanconi anemia (FA) and homologous recombination (HR) repair pathways.[12][13] If the DNA damage is too severe to be repaired, the DDR will activate cell cycle checkpoints, leading to cell cycle arrest and, ultimately, the initiation of apoptosis.[6][12] Cell lines deficient in key DNA repair proteins, such as ERCC1-XPF and RAD51D, show marked hypersensitivity to PR-104's active metabolites, confirming that ICLs are the primary mechanism of cytotoxicity.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Discovery and synthesis of PR-104 as a hypoxia-activated prodrug
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypoxia-activated prodrug PR-104, detailing its discovery, synthesis, mechanism of action, and preclinical and clinical evaluation. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted cancer therapies.
Introduction
PR-104 is a dinitrobenzamide nitrogen mustard prodrug designed to selectively target hypoxic cells, a common feature of the microenvironment in many solid tumors.[1][2] Hypoxia in tumors is associated with resistance to conventional cancer therapies such as radiation and chemotherapy, making it a critical target for novel drug development.[2][3] PR-104 was developed to exploit this unique tumor characteristic, offering a targeted approach to cancer treatment.
The prodrug exists as a phosphate ester "pre-prodrug," PR-104, which is rapidly converted in vivo to its more lipophilic and active alcohol form, PR-104A, by systemic phosphatases.[4][5][6] PR-104A can then be activated through two primary pathways: a hypoxia-dependent pathway involving one-electron reductases and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5][7][8]
Mechanism of Action
Upon entering a hypoxic environment, PR-104A undergoes one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[9][10] In the absence of oxygen, this radical is further reduced to the active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[8][11] These metabolites are potent DNA cross-linking agents that induce DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[2][4][6] The cytotoxicity of PR-104A is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to normoxic conditions.[1][12]
The alternative activation pathway involves the two-electron reduction of PR-104A by AKR1C3, which can occur even in the presence of oxygen.[7][11] This dual activation mechanism broadens the potential therapeutic application of PR-104 to tumors with high AKR1C3 expression, independent of their oxygenation status.[13]
Bystander Effect
A crucial aspect of PR-104's antitumor activity is the "bystander effect," where the active metabolites, PR-104H and PR-104M, can diffuse from the hypoxic cells where they are formed to kill adjacent oxygenated tumor cells.[1][14] This effect is facilitated by the reaction of PR-104H with chloride ions to form lipophilic cytotoxic metabolites.[1][2] This diffusion of active metabolites enhances the overall therapeutic efficacy by overcoming the spatial heterogeneity of hypoxia within a tumor.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating PR-104.
Caption: Metabolic activation pathway of PR-104.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of γH2AX Formation as a Pharmacodynamic Biomarker for the Hypoxia-Activated Prodrug PR-104
Audience: Researchers, scientists, and drug development professionals involved in oncology and DNA damage response pathways.
Introduction
PR-104 is a dinitrobenzamide nitrogen mustard prodrug designed for selective activation in the hypoxic microenvironment characteristic of solid tumors.[1][2] Following systemic administration, the inactive phosphate ester "pre-prodrug" PR-104 is converted to its more lipophilic alcohol form, PR-104A.[1][3] Within tumor cells, PR-104A undergoes bioreduction, a process significantly enhanced under hypoxic conditions (10 to 100-fold higher cytotoxicity), leading to the formation of its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][2] These active metabolites are potent DNA-alkylating agents that induce interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage.[1][4]
The cellular response to such DNA damage involves the activation of complex signaling pathways. A key early event in the DNA damage response (DDR) to double-strand breaks (DSBs), which can arise from the processing of ICLs, is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[5][6][7] This phosphorylation event occurs rapidly and creates foci at the sites of DNA damage, which can be visualized and quantified using immunofluorescence techniques.[6][8] Therefore, the analysis of γH2AX formation serves as a sensitive and reliable pharmacodynamic biomarker to assess the extent of DNA damage induced by PR-104 and to confirm its mechanism of action.[2][4]
This application note provides detailed protocols for treating cultured cancer cells with PR-104 under normoxic and hypoxic conditions and subsequently quantifying γH2AX formation using immunofluorescence microscopy and flow cytometry.
Principle of the Assay
The assay is based on the specific recognition of γH2AX by a fluorescently labeled antibody. Following treatment with PR-104, cells are fixed and permeabilized to allow antibody access to the nucleus. Incubation with a primary antibody specific for γH2AX is followed by a fluorescently labeled secondary antibody. The resulting fluorescent signal, which manifests as distinct nuclear foci (by microscopy) or an increase in overall fluorescence intensity (by flow cytometry), is proportional to the amount of PR-104-induced DNA damage. Comparing γH2AX levels in cells treated under normoxic versus hypoxic conditions allows for the assessment of hypoxia-dependent drug activation.
Signaling Pathway and Experimental Workflow
The activation of PR-104 and the subsequent DNA damage response leading to γH2AX formation is a multi-step process. The experimental workflow is designed to quantify this endpoint effectively.
Caption: PR-104 activation and DNA damage response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Hypoxia Induction in PR-104 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug (HAP) that shows significant promise in targeting the hypoxic microenvironment of solid tumors. Its inactive form, PR-104A, is selectively reduced to the cytotoxic DNA cross-linking agents PR-104H and PR-104M under low-oxygen conditions. This selective activation makes it crucial to employ reliable and reproducible in vitro hypoxia induction methods to accurately assess its efficacy and mechanism of action.
These application notes provide a detailed overview and protocols for the two most common methods of inducing hypoxia in cell culture for the purpose of testing PR-104: physical hypoxia induction using a hypoxic chamber and chemical hypoxia induction using cobalt chloride (CoCl₂) .
Data Presentation: Comparison of Hypoxia Induction Methods for PR-104A Testing
The following tables summarize the key parameters and reported cytotoxicity data for PR-104A under different hypoxic conditions. This allows for a direct comparison of the effectiveness of various methods in potentiating the drug's activity.
| Parameter | Hypoxic Chamber | Cobalt Chloride (CoCl₂) |
| Principle of Hypoxia Induction | Physically controls gas composition (reduced O₂, increased N₂) to mimic physiological hypoxia. | Chemically inhibits prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), mimicking a hypoxic response. |
| Oxygen Level Control | Precise and adjustable (typically 0.1% - 5% O₂). | Indirect; mimics cellular response to hypoxia but does not directly control pericellular oxygen tension. |
| Advantages | - Physiologically relevant- Precise and stable oxygen levels- Allows for studies of graded hypoxia | - Cost-effective- Simple to implement in a standard incubator- High-throughput screening is more feasible |
| Disadvantages | - Requires specialized equipment- Can be costly- Less amenable to high-throughput screening | - Potential for off-target effects of CoCl₂- Does not replicate the full metabolic shift of true hypoxia- Cytotoxicity of CoCl₂ itself at higher concentrations |
Table 1: Comparison of In Vitro Hypoxia Induction Methods
| Cell Line | Cancer Type | Hypoxia Condition | PR-104A IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical Cancer | <0.1% O₂ | ~1.5 | >100 |
| HT29 | Colorectal Cancer | <0.1% O₂ | ~2.0 | ~50 |
| H460 | Non-Small Cell Lung Cancer | <0.1% O₂ | ~0.5 | ~100 |
| RKO | Colorectal Cancer | <0.02% O₂ | ~1.0 | >100[1] |
| HCT116 | Colorectal Cancer | Anoxic | ~1.2 | ~80 |
| A549 | Non-Small Cell Lung Cancer | Anoxic | ~3.0 | ~30 |
| Various | Various | 100 µM CoCl₂ (24h) | Variable, generally lower than normoxia | Variable |
Table 2: Cytotoxicity of PR-104A in Various Cancer Cell Lines under Hypoxic Conditions Note: HCR is calculated as the ratio of the IC₅₀ under normoxic conditions to the IC₅₀ under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells. Data is compiled from multiple sources and serves as a representative guide.
Signaling Pathways and Experimental Workflows
PR-104 Activation Pathway under Hypoxia
The primary mechanism of PR-104A activation under hypoxia is mediated by one-electron reductases, leading to the formation of DNA-damaging metabolites. This process is initiated by the stabilization of the transcription factor HIF-1α.
Caption: PR-104A activation pathway under hypoxic conditions.
General Experimental Workflow for PR-104 Testing
A systematic workflow is essential for the accurate evaluation of PR-104's efficacy in vitro.
Caption: General experimental workflow for in vitro PR-104 testing.
Experimental Protocols
Protocol 1: Physical Hypoxia Induction Using a Hypoxic Chamber
This protocol describes the use of a hypoxic incubator or chamber to create a low-oxygen environment for PR-104A testing.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well for cytotoxicity assays)
-
Hypoxic incubator or modular incubator chamber
-
Certified gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
PR-104A stock solution
-
Reagents for cytotoxicity assay (e.g., MTT, SRB)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a predetermined optimal density and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂).
-
Induction of Hypoxia:
-
Place the cell culture plates into the hypoxic chamber.
-
Include a dish of sterile water to maintain humidity.
-
Purge the chamber with the pre-mixed hypoxic gas according to the manufacturer's instructions. A typical flow rate is 20 L/min for 5-10 minutes to ensure the desired oxygen concentration is reached.
-
Seal the chamber and place it in a standard 37°C incubator.
-
Allow the cells to equilibrate in the hypoxic environment for at least 4-6 hours before drug treatment.
-
-
Drug Treatment:
-
Prepare serial dilutions of PR-104A in pre-equilibrated hypoxic medium (medium that has been placed in the hypoxic chamber for several hours).
-
Quickly open the chamber, remove the old medium from the cells, and add the PR-104A dilutions.
-
Immediately re-purge and seal the chamber.
-
A parallel set of plates should be treated with PR-104A under normoxic conditions (standard incubator).
-
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Following incubation, assess cell viability using a standard method such as the MTT or SRB assay.
Protocol 2: Chemical Hypoxia Induction Using Cobalt Chloride (CoCl₂)
This protocol describes the use of CoCl₂ to mimic a hypoxic response for PR-104A testing.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Multi-well plates
-
Cobalt Chloride (CoCl₂) hexahydrate (cell culture grade)
-
Sterile, deionized water
-
PR-104A stock solution
-
Reagents for cytotoxicity assay
Procedure:
-
CoCl₂ Stock Solution Preparation: Prepare a fresh stock solution of CoCl₂ (e.g., 100 mM) in sterile, deionized water. Filter-sterilize the solution.
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Induction of Hypoxia and Drug Treatment:
-
Prepare a working solution of CoCl₂ in complete culture medium to the desired final concentration (typically 100-200 µM). The optimal concentration should be determined empirically for each cell line to induce a hypoxic response without causing significant cytotoxicity.
-
Prepare serial dilutions of PR-104A in the CoCl₂-containing medium.
-
Remove the old medium from the cells and add the medium containing both CoCl₂ and the various concentrations of PR-104A.
-
A parallel set of plates should be treated with PR-104A in medium without CoCl₂ for the normoxic control.
-
-
Incubation: Incubate the plates in a standard incubator (37°C, 5% CO₂) for the desired exposure time.
-
Cytotoxicity Assessment: Assess cell viability using a standard method.
Conclusion
The choice of hypoxia induction method for PR-104 testing depends on the specific research question, available resources, and desired throughput. Hypoxic chambers provide a more physiologically relevant model of true hypoxia, while chemical induction with CoCl₂ offers a convenient and cost-effective alternative for initial screenings. It is crucial to carefully validate the chosen method and optimize conditions for each cell line to ensure reliable and reproducible results in the evaluation of this promising hypoxia-activated prodrug.
References
Application Notes and Protocols for Clonogenic Assay-Based Assessment of PR-104 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug designed to selectively target the low-oxygen environments characteristic of solid tumors.[1] As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in vivo to its active form, PR-104A.[1][2] The cytotoxic potential of PR-104A is realized through its metabolic reduction to the highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1][3] These metabolites induce DNA cross-linking, leading to cell cycle arrest and apoptosis.[1][4] This activation is primarily catalyzed by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), under hypoxic conditions.[3][5] However, PR-104A can also be activated under aerobic (normoxic) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][3]
The clonogenic assay is a gold-standard in vitro method for determining the cytotoxic effectiveness of anti-cancer agents by assessing the ability of single cells to proliferate and form colonies.[6][7][8] This application note provides a detailed protocol for performing a clonogenic assay to evaluate the cytotoxicity of PR-104, with a particular focus on distinguishing its effects under normoxic and hypoxic conditions.
Data Presentation
The efficacy of PR-104 is quantified by determining the surviving fraction of cells after treatment compared to an untreated control. The results are typically presented as a dose-response curve, from which metrics such as the IC50 (the concentration of drug that inhibits cell survival by 50%) can be derived. A key parameter for hypoxia-activated prodrugs is the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 under normoxic conditions to the IC50 under hypoxic conditions. A high HCR indicates potent and selective activation of the drug in a hypoxic environment.
Table 1: Representative Clonogenic Assay Data for PR-104A Cytotoxicity
| Cell Line | Condition | PR-104A Concentration (µM) | Plating Efficiency (%) | Colonies Counted (mean ± SD) | Surviving Fraction | IC50 (µM) | HCR |
| HT29 | Normoxic | 0 (Control) | 85 | 213 ± 15 | 1.00 | 95 | 86.4 |
| 10 | 198 ± 12 | 0.93 | |||||
| 50 | 128 ± 9 | 0.60 | |||||
| 100 | 45 ± 5 | 0.21 | |||||
| 200 | 9 ± 2 | 0.04 | |||||
| Hypoxic | 0 (Control) | 82 | 205 ± 18 | 1.00 | 1.1 | ||
| 0.5 | 144 ± 11 | 0.70 | |||||
| 1 | 92 ± 8 | 0.45 | |||||
| 2.5 | 21 ± 4 | 0.10 | |||||
| 5 | 2 ± 1 | 0.01 | |||||
| SiHa | Normoxic | 0 (Control) | 92 | 230 ± 13 | 1.00 | ~100 | ~100 |
| 10 | 212 ± 16 | 0.92 | |||||
| 50 | 147 ± 10 | 0.64 | |||||
| 100 | 51 ± 6 | 0.22 | |||||
| 200 | 11 ± 3 | 0.05 | |||||
| Hypoxic | 0 (Control) | 89 | 223 ± 19 | 1.00 | ~1 | ||
| 0.5 | 123 ± 9 | 0.55 | |||||
| 1 | 49 ± 7 | 0.22 | |||||
| 2.5 | 7 ± 2 | 0.03 | |||||
| 5 | 0 ± 0 | 0.00 |
Experimental Protocols
Materials
-
Human tumor cell lines (e.g., HT29, SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PR-104A (the active form of PR-104)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Hypoxia chamber or incubator (capable of maintaining O2 levels at <0.1%)
-
Fixation solution (e.g., 6% glutaraldehyde or 10% formalin)[7][9]
-
Staining solution (0.5% crystal violet in methanol)[7]
-
Stereomicroscope or colony counter
Protocol for Clonogenic Survival Assay
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Harvest cells using Trypsin-EDTA and prepare a single-cell suspension.[10]
-
Count the cells and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the expected toxicity of the treatment and the plating efficiency of the cell line. A range of 200-5000 cells per well is typical. Prepare triplicate wells for each condition.[9]
-
-
Drug Treatment:
-
Allow cells to attach for at least 4-6 hours post-seeding.
-
Prepare serial dilutions of PR-104A in complete culture medium.
-
Aspirate the medium from the wells and add the medium containing the desired concentrations of PR-104A. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
-
Induction of Hypoxia:
-
For the hypoxic treatment groups, place the plates in a pre-warmed and humidified hypoxia chamber or incubator immediately after adding the drug.
-
Ensure the oxygen level is maintained at the desired level (e.g., <0.1% O2) for the duration of the drug exposure (typically 2-4 hours).
-
The normoxic treatment groups should be placed in a standard cell culture incubator (37°C, 5% CO2).
-
-
Post-Treatment Incubation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium.
-
Return the plates to a standard cell culture incubator and incubate for 7-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).[6][11]
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.[9][11]
-
Remove the fixation solution and add 1-2 mL of 0.5% crystal violet solution to each well. Incubate for at least 30 minutes at room temperature.[7][11]
-
Carefully remove the crystal violet solution and rinse the plates with tap water until the excess stain is removed.[11]
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[7][8]
-
Calculate the Plating Efficiency (PE) of the untreated control cells:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment condition:
-
SF = (Number of colonies formed / (Number of cells seeded x (PE / 100)))
-
-
Plot the SF against the drug concentration to generate a dose-response curve.
-
Determine the IC50 values for both normoxic and hypoxic conditions.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR):
-
HCR = IC50 (Normoxic) / IC50 (Hypoxic)
-
-
Visualizations
Caption: PR-104 activation pathways under normoxic and hypoxic conditions.
Caption: Experimental workflow for the clonogenic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols: Evaluating the Combination of PR-104 and Sorafenib in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical and clinical evaluation of the combination therapy involving PR-104, a hypoxia-activated prodrug, and sorafenib, a multi-kinase inhibitor, for the treatment of hepatocellular carcinoma (HCC). Detailed experimental protocols and data summaries are included to guide future research in this area.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide.[1] For patients with advanced HCC, systemic therapy is the standard of care.[2] Sorafenib, a multi-kinase inhibitor, was the first agent to demonstrate a survival benefit in this setting and targets key pathways involved in tumor growth and angiogenesis.[2][3] However, its efficacy is modest, prompting research into combination therapies to improve patient outcomes.[4]
One of the defining features of solid tumors, including HCC, is hypoxia, which is associated with aggressive tumor phenotypes and resistance to therapy.[5][6] This microenvironment can be exploited by hypoxia-activated prodrugs (HAPs).[5][7] PR-104 is a HAP that is converted to a potent DNA cross-linking agent under hypoxic conditions.[8][9] The rationale for combining PR-104 with sorafenib is based on the hypothesis that sorafenib's anti-angiogenic effects can induce or exacerbate tumor hypoxia, thereby enhancing the selective activation and cytotoxicity of PR-104 in the tumor microenvironment.[4][10][11]
Mechanism of Action
2.1 Sorafenib
Sorafenib is an oral multi-kinase inhibitor that blocks tumor cell proliferation and angiogenesis.[3] It inhibits the Raf/MEK/ERK signaling pathway in tumor cells and also targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) on endothelial cells, disrupting the tumor's blood supply.[12][13]
2.2 PR-104
PR-104 is a water-soluble "pre-prodrug" that is systemically converted by phosphatases to its active alcohol form, PR-104A.[8][10] PR-104A has two primary activation pathways:
-
Hypoxia-Selective Reduction : In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase) into its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[4][14] These metabolites are potent DNA alkylating agents that form inter-strand crosslinks, leading to cell death.[10]
-
AKR1C3-Mediated Reduction : PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][14] High expression of AKR1C3 has been observed in HCC, providing an additional mechanism for tumor-selective activation.[10][15]
Preclinical Evaluation
Preclinical studies evaluated PR-104 as a monotherapy and in combination with sorafenib using various human HCC cell lines in both in vitro and in vivo xenograft models.[4][14]
3.1 Key Findings
-
In vitro sensitivity to PR-104A under normal oxygen (aerobic) conditions correlated with the expression levels of the AKR1C3 enzyme.[4][14]
-
The combination of PR-104 and sorafenib demonstrated significant anti-tumor activity across all four tested HCC xenograft models (HepG2, PLC/PRF/5, SNU-398, Hep3B).[10][14]
-
PR-104 monotherapy showed significant growth reduction in Hep3B and HepG2 xenografts.[4][14]
3.2 Data Summary
| HCC Xenograft Model | Treatment Group | Outcome | Reference |
| HepG2 | PR-104 Monotherapy | Significant tumor growth reduction | [4][14] |
| Hep3B | PR-104 Monotherapy | Significant tumor growth reduction | [4][14] |
| All 4 Models Tested | PR-104 + Sorafenib | Significantly active in all models | [10][14] |
Table 1: Summary of Preclinical Efficacy in HCC Xenograft Models.
Clinical Evaluation (Phase Ib Trial)
A Phase Ib clinical trial was conducted to assess the safety, pharmacokinetics (PK), and efficacy of PR-104 combined with sorafenib in patients with advanced HCC (NCT00862082).[11][16]
4.1 Study Design
-
Population : Patients with advanced-stage HCC, Child-Pugh A cirrhosis, and adequate organ function.[15][16]
-
Treatment : Dose-escalating cohorts of PR-104 administered monthly, in combination with standard twice-daily sorafenib (400 mg).[11][16]
-
Dose Levels : Two PR-104 dose levels were evaluated: a starting cohort at 770 mg/m² and a lower-dose cohort at 550 mg/m².[15][16]
4.2 Clinical Outcomes and Toxicity
The trial was terminated early due to poor tolerability.[15][16] The combination led to severe hematological toxicity, primarily dose-limiting thrombocytopenia and neutropenia.[16][17] This toxicity was attributed to compromised clearance of the active metabolite, PR-104A.[4][14] Pharmacokinetic analysis revealed that the area under the curve (AUC) for PR-104A was approximately twofold higher in HCC patients compared to previous studies in patients without liver cancer at equivalent doses, likely due to impaired hepatic glucuronidation.[15][16]
| PR-104 Dose Level | Number of Patients | Best Response | Reference |
| 770 mg/m² | 6 | 1 Partial Response, 3 Stable Disease (≥8 weeks) | [15][16] |
| 550 mg/m² | 8 | 3 Stable Disease | [15][16] |
Table 2: Clinical Efficacy from Phase Ib Trial.
| Toxicity Type | Description | Consequence | Reference |
| Dose-Limiting Toxicity (DLT) | Febrile Neutropenia | Led to dose de-escalation | [15][16] |
| Dose-Limiting Toxicity (DLT) | Prolonged Thrombocytopenia | Major contributor to poor tolerability | [15][16] |
| Overall Toxicity | Severe Hematological Events | Led to study discontinuation | [15][16] |
Table 3: Key Toxicities Observed in the Phase Ib Trial.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments relevant to evaluating combination therapies like PR-104 and sorafenib in HCC.
Protocol 1: In Vitro Cell Viability Assay for Combination Drug Screening
This protocol describes how to assess the effects of PR-104A and sorafenib, alone and in combination, on the viability of HCC cells using a resazurin-based assay.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom black plates
-
Sorafenib and PR-104A (active form of PR-104)
-
Resazurin sodium salt solution (e.g., 1 mg/mL in PBS)
-
Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)
-
Hypoxic chamber or incubator (for PR-104A activation)
Procedure:
-
Cell Seeding: Seed HCC cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation:
-
Prepare stock solutions of sorafenib and PR-104A in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix. For each drug, prepare a series of 2x concentrated dilutions. For the combination, mix the 2x dilutions of each drug in a 1:1 ratio. Include vehicle-only controls.
-
-
Cell Treatment:
-
Add 100 µL of the 2x drug solutions to the appropriate wells to achieve the final desired concentrations.
-
For evaluating hypoxia-activated cytotoxicity, transfer one set of plates to a hypoxic chamber (e.g., 1% O₂) immediately after adding the drugs. Keep a parallel set in normoxic conditions (standard incubator).
-
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the readings to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot dose-response curves and calculate IC₅₀ values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: In Vivo Evaluation in an HCC Subcutaneous Xenograft Model
This protocol outlines the procedure for testing the anti-tumor efficacy of PR-104 and sorafenib in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
HCC cells (e.g., Hep3B) suspended in a 1:1 mixture of PBS and Matrigel
-
PR-104 and sorafenib formulations suitable for injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject ~5 x 10⁶ HCC cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Sorafenib alone (e.g., 30 mg/kg, oral gavage, daily)
-
Group 3: PR-104 alone (e.g., 250 mg/kg, intraperitoneal injection, weekly)
-
Group 4: Sorafenib + PR-104
-
-
Treatment Administration: Administer treatments according to the defined schedule for 3-4 weeks.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record mouse body weight 2-3 times per week as a measure of systemic toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, exhibit ulceration, or if body weight loss exceeds 20%.
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Protocol 3: Immunohistochemistry (IHC) for Hypoxia and AKR1C3
This protocol is for detecting hypoxic regions (using a pimonidazole marker) and AKR1C3 expression in excised tumor tissue.
Materials:
-
Pimonidazole hydrochloride (for injection into mice before sacrifice)
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-pimonidazole antibody, anti-AKR1C3 antibody
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Hypoxia Labeling (In Vivo): Inject mice with pimonidazole (60 mg/kg, IP) 60-90 minutes before euthanizing. Pimonidazole forms adducts with proteins in hypoxic cells.
-
Tissue Processing: Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate slides with the primary antibody (anti-pimonidazole or anti-AKR1C3) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by visualization with a DAB substrate, which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides, clear in xylene, and coverslip with mounting medium.
-
Imaging and Analysis: Image the slides using a brightfield microscope. Quantify the stained area using image analysis software (e.g., ImageJ).
Conclusion and Future Directions
The combination of PR-104 and sorafenib was supported by a strong preclinical rationale, leveraging sorafenib-induced hypoxia to potentiate the activity of a hypoxia-activated prodrug.[4][10] While preclinical xenograft models showed significant promise for the combination, this did not translate into a tolerable regimen in patients with advanced HCC.[14][16] The primary obstacle was the compromised clearance of the active PR-104A metabolite in this patient population, leading to unacceptable hematological toxicity.[15][16]
These findings underscore the critical importance of understanding drug metabolism and clearance in the target patient population, particularly those with compromised liver function. Future research could focus on developing next-generation HAPs or AKR1C3-activated prodrugs that do not rely on glucuronidation for clearance.[4][14] Such better-tolerated analogs may have the potential to successfully exploit the hypoxic and high-AKR1C3 microenvironment of hepatocellular carcinoma.[14]
References
- 1. Combination therapy for advanced hepatocellular carcinoma: do we see the light at the end of the tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Hypoxia-activated selectivity-improved anti-PKM2 antibody combined with prodrug TH-302 for potentiated targeting therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PR-104 plus sorafenib in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of PR-104 using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant anti-tumor potential in preclinical studies. It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to PR-104A. The activation of PR-104A to its cytotoxic DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine), occurs through two primary pathways. The first is a hypoxia-dependent pathway where low oxygen levels in solid tumors facilitate the reduction of PR-104A. The second is a hypoxia-independent pathway mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] This dual mechanism allows PR-104 to target a broad spectrum of tumor cells.[1] This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo efficacy of PR-104.
Animal Models for PR-104 Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of PR-104. The most commonly used models are human tumor xenografts in immunodeficient mice.
1. Human Tumor Xenograft Models
Xenograft models are established by implanting human cancer cell lines into immunodeficient mice, such as athymic nude or NOD/SCID mice.[1][3] These models are valuable for assessing the anti-tumor activity of PR-104 in a variety of cancer types.
2. Patient-Derived Xenograft (PDX) Models
PDX models are developed by implanting tumor fragments from a patient directly into immunodeficient mice.[4][5] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors, making them a powerful tool for preclinical drug evaluation and personalized medicine strategies.[4][6]
3. Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to develop tumors that mimic human cancers.[7][8][9][10] While less common in the direct evaluation of PR-104 efficacy to date, they can be valuable for studying the drug's effect in the context of a fully competent immune system and specific genetic alterations.
Data Presentation: Efficacy of PR-104 in Xenograft Models
The following tables summarize the quantitative data on the efficacy of PR-104 as a monotherapy and in combination with other agents in various human tumor xenograft models.
Table 1: PR-104 Monotherapy Efficacy in Human Tumor Xenografts
| Cancer Type | Cell Line | Animal Model | Key Findings | Reference |
| Colon Carcinoma | HT29 | Athymic Nude Mice | Greater killing of hypoxic and aerobic cells compared to conventional mustards at equivalent host toxicity. | [1][11] |
| Colon Carcinoma | HCT116 | Athymic Nude Mice | Modest cell kill in AKR1C3-negative xenografts. | [1] |
| Colon Carcinoma | HCT116 (AKR1C3 expressing) | Athymic Nude Mice | Significantly enhanced cell kill compared to AKR1C3-negative xenografts. | [1][12] |
| Cervical Cancer | SiHa | Athymic Nude Mice | Active as monotherapy. | [11] |
| Lung Cancer | H460 | Athymic Nude Mice | Active as monotherapy. | [11] |
| Hepatocellular Carcinoma | HepG2 | NOD/SCID Mice | Significant reduction in tumor growth. | [3][13] |
| Hepatocellular Carcinoma | Hep3B | NOD/SCID Mice | Significant reduction in tumor growth. | [3][13] |
Table 2: PR-104 Combination Therapy Efficacy in Human Tumor Xenografts
| Cancer Type | Cell Line | Combination Agent | Animal Model | Key Findings | Reference |
| Pancreatic Cancer | Panc-01 | Gemcitabine | Athymic Nude Mice | Greater than additive anti-tumor activity. | [11][14] |
| Prostate Cancer | 22RV1 | Docetaxel | Athymic Nude Mice | Greater than additive anti-tumor activity. | [11][14] |
| Hepatocellular Carcinoma | HepG2, PLC/PRF/5, SNU-398, Hep3B | Sorafenib | NOD/SCID & NIH-III Nude Mice | Significantly active in all four models. | [3][13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PR-104 activation pathway.
Caption: Experimental workflow for PR-104 in vivo studies.
Experimental Protocols
Protocol 1: Establishment of Human Tumor Xenografts
Materials:
-
Human tumor cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Maintain the human tumor cell line in the recommended culture medium in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using standard cell detachment methods (e.g., trypsinization). Wash the cells with PBS and perform a cell count.
-
Cell Suspension: Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.[1]
-
Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.[1]
Protocol 2: Administration of PR-104
Materials:
-
PR-104
-
Sterile saline or other suitable vehicle
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Drug Preparation: Dissolve PR-104 in a suitable vehicle (e.g., sterile saline) to the desired concentration immediately before use.[1]
-
Administration: Administer PR-104 to the mice via intravenous (IV) or intraperitoneal (IP) injection.[1] The dosing schedule can be a single dose or multiple doses over a period of time, depending on the experimental design.[1]
-
Note: The maximum tolerated dose (MTD) in clinical trials for a single IV infusion every 3 weeks was 1100 mg/m².[15] Dosing in mice may vary and should be determined in pilot studies.
-
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Protocol 3: Assessment of Tumor Hypoxia
Materials:
-
Pimonidazole hydrochloride
-
PBS
-
Tissue fixation and processing reagents
-
Antibodies for pimonidazole adducts
-
Immunohistochemistry reagents
Procedure:
-
Pimonidazole Administration: Approximately 60-90 minutes before tumor excision, administer pimonidazole hydrochloride (e.g., 60 mg/kg) via IP injection.
-
Tumor Excision and Fixation: Euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and process for paraffin embedding.
-
Immunohistochemistry: a. Cut 5 µm sections from the paraffin-embedded tumor blocks. b. Deparaffinize and rehydrate the sections. c. Perform antigen retrieval. d. Incubate with a primary antibody against pimonidazole adducts. e. Use an appropriate secondary antibody and detection system. f. Counterstain with hematoxylin.
-
Image Analysis: Capture images of the stained sections and quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area.[3]
Protocol 4: Assessment of AKR1C3 Expression
A. Immunohistochemistry (IHC)
Procedure:
-
Follow steps 3a-c from Protocol 3.
-
Incubate with a primary antibody against AKR1C3.
-
Follow steps 3e-f from Protocol 3.
-
Analyze the staining intensity and percentage of positive cells to determine AKR1C3 expression levels.[1]
B. Western Blotting
Materials:
-
Tumor tissue
-
Lysis buffer
-
Protein quantification assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
-
Primary antibody against AKR1C3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody against AKR1C3. c. Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[1]
The use of appropriate animal models is essential for the preclinical evaluation of PR-104. Human tumor xenografts, particularly those with characterized hypoxia levels and AKR1C3 expression, provide a robust platform for assessing the in vivo efficacy of this novel hypoxia-activated prodrug. The protocols and data presented here serve as a comprehensive guide for researchers designing and conducting preclinical studies with PR-104.
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Genetically Engineered Mouse Models for Prader-Willi Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically engineered mouse models of FK506-binding protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Genetically Engineered Mouse Models that are Susceptible to Human Viruses | Taconic Biosciences [taconic.com]
- 10. Generation of Genetically Modified Mice Using the CRISPR-Cas9 Genome-Editing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering PR-104 in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant antitumor activity in a variety of preclinical tumor models.[1][2] It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active alcohol form, PR-104A.[3][4] The selective cytotoxicity of PR-104 in tumors is primarily attributed to its activation under hypoxic conditions, a common feature of the tumor microenvironment.[3][5] This document provides detailed protocols and application notes for the administration of PR-104 in preclinical cancer models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
PR-104A undergoes bioreductive activation through two main pathways:
-
Hypoxia-Dependent Activation: In low-oxygen environments, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion. In the absence of oxygen, this intermediate is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3][4][6] The cytotoxicity of PR-104A can be 10- to 100-fold higher under hypoxic conditions compared to aerobic conditions.[5][7]
-
AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-insensitive manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[8][9] This two-electron reduction also produces the active metabolites PR-104H and PR-104M.[10][11] High expression of AKR1C3 in certain tumor types provides an alternative mechanism for PR-104 activation, independent of tumor hypoxia.[8]
The active metabolites, PR-104H and PR-104M, are capable of diffusing locally and inducing a "bystander effect," killing neighboring tumor cells.[5][7]
Signaling Pathway Diagram
Caption: Activation cascade of the prodrug PR-104.
Preclinical Tumor Models and Administration Protocols
PR-104 has been evaluated in a range of human tumor xenograft models. The administration protocols vary depending on the tumor type and experimental design.
| Tumor Model | Cell Line | Mouse Strain | PR-104 Dose | Administration Route | Schedule | Reference |
| Cervical Cancer | SiHa | Nude | 326 mg/kg | Intravenous (i.v.) | Single dose | [12] |
| SiHa | Nude | 0.266 mmol/kg | i.v. | Single dose, 5 min after irradiation | [5] | |
| Colon Cancer | HT29 | Nude | 100% of MTD | i.v. | Single dose | [5][13] |
| Lung Cancer | H460 | Nude | 75% of MTD | i.v. | Single dose | [5][13] |
| Pancreatic Cancer | Panc-01 | Nude | Not specified | Not specified | In combination with gemcitabine | [1][7] |
| Prostate Cancer | 22RV1 | Nude | Not specified | Not specified | In combination with docetaxel | [1][7] |
| Hepatocellular Carcinoma | HepG2, Hep3B, PLC/PRF/5, SNU-398 | NOD/SCID or NIH-III Nude | Not specified | i.v. | Monotherapy or with sorafenib | [10] |
| Pediatric Solid Tumors | Various | Nude | 550 mg/kg (MTD), 270 mg/kg, 110 mg/kg | i.v. | Weekly for 6 weeks | [14] |
| Acute Lymphoblastic Leukemia | Various | Nude | 550 mg/kg (MTD) | i.v. | Weekly for 6 weeks | [14] |
MTD: Maximum Tolerated Dose
Experimental Protocols
Tumor Growth Delay Studies
-
Cell Culture and Implantation:
-
Culture human tumor cell lines (e.g., SiHa, HT29, HepG2) in appropriate media and conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10^6 to 7.5 x 10^6 cells into the flanks of immunocompromised mice (e.g., nude, NOD/SCID).[10]
-
-
Tumor Measurement and Randomization:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: (length x width²) / 2.
-
Randomize mice into treatment and control groups.
-
-
PR-104 Administration:
-
Data Analysis:
-
Monitor tumor growth and animal well-being.
-
Calculate tumor growth delay, defined as the difference in the time it takes for tumors in the treated versus control groups to reach a predetermined size.
-
Objective responses can be categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).[14]
-
Clonogenic Survival Assay (Ex Vivo)
-
Treatment:
-
Administer PR-104 to tumor-bearing mice as described above.
-
-
Tumor Excision and Cell Dissociation:
-
Cell Plating and Incubation:
-
Count viable cells and plate known numbers into culture dishes.
-
Incubate under standard conditions for 10-14 days to allow for colony formation.
-
-
Colony Staining and Counting:
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction of cells for each treatment group relative to the untreated control.
-
Experimental Workflow Diagram
Caption: Typical workflow for preclinical PR-104 studies.
Summary of Quantitative Data
In Vitro Cytotoxicity of PR-104A
| Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HepG2 | ~1 | ~0.07 | 15 | [10] |
| SNU-398 | ~4 | ~0.1 | ~40 | [10] |
| PLC/PRF/5 | ~7 | ~0.14 | 51 | [10] |
IC50: Half-maximal inhibitory concentration. HCR = Aerobic IC50 / Hypoxic IC50
In Vivo Efficacy of PR-104
| Tumor Model Type | Objective Responses at MTD | Reference |
| Pediatric Solid Tumors | 21 out of 34 models | [14] |
| Acute Lymphoblastic Leukemia | 7 out of 7 models (maintained complete responses) | [14] |
MTD: Maximum Tolerated Dose (550 mg/kg, weekly x 6)
Concluding Remarks
PR-104 is a promising hypoxia-activated prodrug with a well-characterized mechanism of action. The protocols and data presented here provide a comprehensive guide for researchers investigating its preclinical antitumor activity. Careful consideration of the tumor model, including its hypoxic fraction and AKR1C3 expression status, is crucial for designing effective preclinical studies. The provided methodologies can be adapted to specific research questions and tumor types to further elucidate the therapeutic potential of PR-104 and its analogs.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mechanisms of resistance to PR-104 therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PR-104?
PR-104 is a "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1] PR-104A has a dual activation mechanism:
-
Hypoxia-Selective Activation : In the low-oxygen (hypoxic) conditions typical of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR). This conversion produces highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites that act as DNA-crosslinking agents, leading to cell cycle arrest and apoptosis.[1][2] This targeted activation in hypoxic areas helps to spare normal, well-oxygenated tissues.[1]
-
Aerobic (Oxygen-Independent) Activation : Under normal oxygen conditions, PR-104A can also be activated through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which results in the same cytotoxic metabolites.[1][3]
Q2: What are the principal known mechanisms of resistance to PR-104 therapy?
The primary resistance mechanisms to PR-104 are associated with its activation pathways:
-
Low or Absent AKR1C3 Expression : In aerobic environments, the sensitivity of cancer cells to PR-104A is strongly linked to the expression level of AKR1C3.[1][4] Cells with low or absent AKR1C3 expression will exhibit resistance to PR-104A under these conditions.[1] This is a critical determinant of PR-104's effectiveness when hypoxia is not a factor.[1]
-
Insufficient Hypoxia : For cancer cells that have low AKR1C3 expression, the cytotoxic effects of PR-104 are almost entirely reliant on activation within a hypoxic environment.[1] If the tumor microenvironment lacks sufficient hypoxia, PR-104A will not be effectively reduced to its active forms, leading to resistance.[1]
-
Enhanced DNA Repair Capability : Because the active metabolites of PR-104 are DNA cross-linking agents, cancer cells with highly efficient DNA repair mechanisms may be able to counteract the induced damage, resulting in resistance.[1][4]
Q3: What is the significance of AKR1C3 in the therapeutic application and toxicity of PR-104?
While high AKR1C3 expression in tumors can boost the anti-cancer activity of PR-104, it also poses a considerable challenge.[1] AKR1C3 expression in normal tissues, particularly in human myeloid progenitor cells, can cause "off-target" activation of PR-104A in oxygenated tissues.[5] This is believed to be the cause of the dose-limiting myelotoxicity (neutropenia and thrombocytopenia) observed in clinical trials, which restricts the achievable plasma concentrations of PR-104A in patients.[5][6]
Troubleshooting Guides
Problem 1: I am not observing the expected hypoxia-selective cytotoxicity with PR-104A in my low-AKR1C3 expressing cell line.
| Possible Cause | Troubleshooting/Optimization Step |
| Insufficient Hypoxia | Confirm the level of hypoxia in your experimental setup. Use a hypoxia marker such as pimonidazole or measure the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by Western blot. Ensure your hypoxia chamber is maintaining an oxygen level of <0.1% O₂.[1] |
| Cell Line Insensitivity | The cell line may have intrinsic resistance to the cytotoxic effects of PR-104's active metabolites. This is an inherent property of the cell line and may limit its suitability as a model for hypoxia-activated prodrugs.[1] |
Problem 2: My PR-104A-treated cells show high levels of DNA damage (e.g., γH2AX foci) but do not undergo significant cell death.
| Possible Cause | Troubleshooting/Optimization Step |
| Efficient DNA Repair | The cells may possess a highly active DNA damage response and repair pathways that enable them to survive the DNA crosslinks induced by PR-104A.[1] Consider combining PR-104 with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance its cytotoxicity.[1][4] |
| Cell Cycle Arrest | PR-104A can induce cell cycle arrest.[1] The cells may be arrested but not yet undergoing apoptosis. Extend the time course of your experiment to observe potential delayed cell death. |
Problem 3: Excessive toxicity is observed in animal models at doses expected to be well-tolerated.
| Possible Cause | Troubleshooting/Optimization Step |
| High AKR1C3 expression in hematopoietic progenitors of the animal model | Measure AKR1C3 expression levels in the bone marrow of your animal model. Consider using a different animal strain with lower known AKR1C3 expression in hematopoietic tissues.[7] |
| Off-target gastrointestinal toxicity (enterocolitis) | Monitor animals for signs of diarrhea and dehydration. Provide supportive care, such as subcutaneous fluids. At necropsy, perform a histological analysis of the gastrointestinal tract to confirm enterocolitis. Consider a lower dose or a different dosing schedule.[7] |
| Combination therapy-induced toxicity | If PR-104 is used in combination with another agent (e.g., gemcitabine, docetaxel), the toxicity may be synergistic.[7] Reduce the dose of PR-104, the combination agent, or both. Stagger the administration of the two agents.[7] |
Data Summary
Table 1: In Vivo Efficacy of PR-104 in Pediatric ALL Xenografts
| Xenograft Lineage | Response to PR-104 | AKR1C3 Expression |
| T-lineage ALL (T-ALL) | Significantly greater efficacy | Significantly higher |
| B-cell-precursor ALL (BCP-ALL) | Lower efficacy | Lower |
Source: Data compiled from studies on patient-derived pediatric acute lymphoblastic leukemia (ALL) xenografts.[8][9]
Table 2: Dose-Limiting Toxicities of PR-104 in Clinical Trials
| Clinical Setting | Dose-Limiting Toxicities | Maximum Tolerated Dose (MTD) |
| Single agent (once every 21 days) | Thrombocytopenia, neutropenia, infection, fatigue | 1100 mg/m² |
| Single agent (days 1, 8, 15 every 28 days) | Not specified | 675 mg/m² |
| Combination with docetaxel | Neutropenic fever, thrombocytopenia, fatigue | 200 mg/m² (without G-CSF), 770 mg/m² (with G-CSF) |
| Combination with gemcitabine | Thrombocytopenia | 140 mg/m² |
Source: Data from Phase I clinical trials of PR-104 in patients with advanced solid tumors.[6][10]
Experimental Protocols
1. Western Blotting for AKR1C3 Expression
-
Objective : To determine the protein level of AKR1C3 in a cell line.[1]
-
Methodology :
-
Prepare whole-cell lysates from the cell line of interest.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for AKR1C3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
2. Clonogenic Survival Assay
-
Objective : To compare the cytotoxicity of PR-104A under normoxic and hypoxic conditions.[1]
-
Methodology :
-
Seed a known number of cells into petri dishes.
-
Expose the cells to a range of PR-104A concentrations under both normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions for a specified duration.
-
Wash the cells to remove the drug and incubate them under standard conditions until colonies form (typically 7-14 days).
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to untreated controls.
-
A high hypoxic cytotoxicity ratio (ratio of cytotoxicity under hypoxic vs. normoxic conditions) indicates a functional hypoxia-activated pathway.[1]
-
3. Tumor Excision Assay for In Vivo Efficacy
-
Objective : To assess the killing of hypoxic and aerobic cells in xenografts after PR-104 treatment.[2]
-
Methodology :
-
Treat tumor-bearing animals with PR-104.
-
At a specified time point post-treatment (e.g., 18 hours), excise the tumors aseptically.[2]
-
Mince the tumor tissue and create a single-cell suspension using enzymatic digestion (e.g., collagenase).[7]
-
Count the viable cells using trypan blue exclusion.[7]
-
Plate the cells for a clonogenic survival assay as described above to determine the number of surviving tumor cells.
-
Signaling Pathways and Workflows
Caption: PR-104 Activation Pathways.
Caption: Mechanisms of Resistance to PR-104.
Caption: Troubleshooting Workflow for PR-104 Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Off-target activation of PR-104A by AKR1C3 in normoxic tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioreductive prodrug PR-104A and investigating its off-target activation by aldo-keto reductase 1C3 (AKR1C3) in normoxic tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target PR-104A activation in normoxic tissues?
A1: The primary cause of off-target PR-104A activation in well-oxygenated (normoxic) tissues is its metabolic reduction by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2][3] While PR-104 is designed as a hypoxia-activated prodrug, AKR1C3 can convert the active form, PR-104A, into its cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), regardless of oxygen levels.[1][4] This leads to potential toxicity in normal tissues with high AKR1C3 expression.[3]
Q2: Which normal tissues and cell types are most susceptible to this off-target activation?
A2: Tissues and cells with high endogenous expression of AKR1C3 are most susceptible. This includes human myeloid progenitor cells in the bone marrow, which is a primary reason for the dose-limiting myelotoxicity observed in clinical trials of PR-104.[2][3] Some solid tumors, such as hepatocellular, bladder, renal, gastric, and non-small cell lung carcinomas, can also exhibit marked upregulation of AKR1C3.[4][5][6]
Q3: How does AKR1C3-mediated activation differ from the intended hypoxia-dependent activation?
A3: Hypoxia-dependent activation of PR-104A is a one-electron reduction process primarily mediated by cytochrome P450 oxidoreductase (POR) and other diflavin oxidoreductases.[1][7] This process is inhibited by the presence of oxygen. In contrast, AKR1C3 performs a two-electron reduction of PR-104A, a process that is not inhibited by molecular oxygen and therefore occurs in normoxic conditions.[1][2]
Q4: What is the role of the Nrf2/Keap1 pathway in regulating AKR1C3 expression and PR-104A sensitivity?
A4: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of AKR1C3 expression. Activation of Nrf2, for instance through the knockdown of its inhibitor Keap1, can induce AKR1C3 expression.[4][5][8] Conversely, suppression of Nrf2 can decrease AKR1C3 levels and subsequently reduce the aerobic metabolism of PR-104A.[4][5][8] This regulatory link has been observed to protect cardiomyocytes from hypoxia-induced apoptosis through the Nrf-2/NF-κB pathway.[9][10][11]
Q5: Are there known inhibitors of AKR1C3 that can be used experimentally to block PR-104A activation?
A5: Yes, specific inhibitors of AKR1C3 have been developed and can be used in preclinical studies to investigate its role in PR-104A metabolism. One such inhibitor is SN34037, which has been shown to decrease the in vitro sensitivity of T-ALL xenograft cells to PR-104A.[12]
Troubleshooting Guides
Problem 1: High variability in PR-104A cytotoxicity assays under normoxic conditions.
-
Possible Cause: Inconsistent or uncharacterized AKR1C3 expression levels in your cell lines.
-
Troubleshooting Steps:
-
Quantify AKR1C3 Expression: Perform Western blot analysis or qRT-PCR to determine the relative expression levels of AKR1C3 in the cell lines being used. A strong correlation has been observed between AKR1C3 protein levels and the aerobic metabolism of PR-104A.[4][5][8]
-
Use Control Cell Lines: Include both AKR1C3-positive (e.g., A549, H460) and AKR1C3-negative (e.g., HCT116 wild-type) cell lines in your experiments for comparison.
-
Consider Genetic Manipulation: For definitive studies, use isogenic cell lines where AKR1C3 is overexpressed or knocked down to directly assess its impact on PR-104A sensitivity. Overexpression of AKR1C3 in a resistant cell line has been shown to dramatically sensitize it to PR-104 in vivo.[12]
-
Problem 2: Difficulty distinguishing between hypoxic and AKR1C3-mediated PR-104A activation.
-
Possible Cause: Confounding effects of both pathways being active in your experimental model.
-
Troubleshooting Steps:
-
Chemical Inhibition: Use an AKR1C3-specific inhibitor (e.g., SN34037) to block its activity under both normoxic and hypoxic conditions.[12] Any remaining PR-104A activation under hypoxia can then be attributed to other reductases.
-
Oxygen Control: Conduct parallel experiments under strict anoxic conditions (e.g., using an anaerobic chamber) and normoxic conditions. Compare the IC50 values; a significantly lower IC50 under normoxia in AKR1C3-expressing cells is indicative of AKR1C3-mediated activation.
-
Hyperbaric Oxygen: In animal models, exposing tumor-bearing mice to hyperbaric oxygen can help to confirm the role of AKR1C3, as this condition will not reduce the therapeutic efficacy of PR-104 in tumors with high AKR1C3 expression.[1]
-
Problem 3: Unexpectedly high toxicity in animal models.
-
Possible Cause: High expression of AKR1C3 in normal tissues of the animal model, leading to off-target toxicity.
-
Troubleshooting Steps:
-
Assess AKR1C3 in Hematopoietic Tissues: Measure AKR1C3 expression in the bone marrow of your animal model, as this is a common site of toxicity.[3]
-
Monitor Hematological Parameters: Perform complete blood counts to monitor for signs of myelosuppression, such as neutropenia and thrombocytopenia.[3]
-
Dose Adjustment: If significant toxicity is observed, consider reducing the dose of PR-104.[3]
-
Supportive Care: The administration of granulocyte colony-stimulating factor (G-CSF) can be used to mitigate neutropenia.[3]
-
Quantitative Data Summary
Table 1: Aerobic Metabolism of PR-104A in Human Tumor Cell Lines
| Cell Line | Total PR-104H/M Metabolites (pmol/10^6 cells/h) |
| H460 | ~1800 |
| A549 | ~1200 |
| NCI-H522 | ~1000 |
| SiHa | ~800 |
| A2780 | ~400 |
| HCT116 | <100 |
| SW620 | <100 |
Data summarized from literature demonstrating the correlation between AKR1C3 expression and PR-104A metabolism under aerobic conditions.[8]
Table 2: In Vitro Cytotoxicity of PR-104A in Wild-Type vs. AKR1C3-Overexpressing Cells
| Cell Line | Condition | IC50 (µM) |
| HCT116 Wild-Type | Aerobic | ~25 |
| HCT116-AKR1C3 | Aerobic | ~0.5 |
| HCT116 Wild-Type | Hypoxic | ~0.7 |
| HCT116-AKR1C3 | Hypoxic | ~0.3 |
Data illustrates the significant increase in aerobic sensitivity to PR-104A upon AKR1C3 overexpression.[8]
Experimental Protocols
1. Western Blot Analysis for AKR1C3 Expression
-
Objective: To determine the protein expression level of AKR1C3 in cell lysates.
-
Methodology:
-
Prepare cell lysates using RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for human AKR1C3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
2. LC/MS/MS Quantification of PR-104A Metabolites
-
Objective: To measure the levels of the active metabolites PR-104H and PR-104M produced from PR-104A.
-
Methodology:
-
Culture cells to the desired confluency and treat with a known concentration of PR-104A (e.g., 100 µM) for a specified time (e.g., 1 hour).
-
Collect the cell culture medium and/or cell lysates.
-
Perform a protein precipitation step, typically with acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a mobile phase gradient appropriate for the separation of PR-104A, PR-104H, and PR-104M.
-
Set the mass spectrometer to detect the specific mass-to-charge ratios (m/z) for each compound.
-
Quantify the metabolites by comparing their peak areas to a standard curve generated with known concentrations of purified PR-104H and PR-104M.
-
3. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment with PR-104A.
-
Methodology:
-
Plate a known number of cells in multi-well plates.
-
Allow cells to attach overnight.
-
Expose cells to a range of concentrations of PR-104A for a defined period (e.g., 2 hours) under either normoxic or hypoxic conditions.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the drug concentration to generate survival curves and determine IC50 values.
-
Visualizations
Caption: PR-104A activation pathways in normoxic and hypoxic conditions.
Caption: Workflow for investigating the role of AKR1C3 in PR-104A activation.
Caption: Regulation of AKR1C3 expression and PR-104A metabolism by the Keap1/Nrf2 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AKR1C3 protects cardiomyocytes against hypoxia-induced cell apoptosis through the Nrf-2/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
PR-104 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of the hypoxia-activated prodrug PR-104, as observed in clinical trials. The following question-and-answer format directly addresses potential issues and offers guidance for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities associated with PR-104 administration?
A1: The most consistently reported dose-limiting toxicities for PR-104 across various clinical trial settings are related to myelosuppression. Specifically, thrombocytopenia (a low platelet count) and neutropenia (a low neutrophil count) are the most common DLTs.[1][2][3] Fatigue and infections, sometimes associated with neutropenia (neutropenic fever), have also been identified as DLTs.[2][3][4]
Q2: At what dose levels do these toxicities typically occur?
A2: The dose at which DLTs manifest is dependent on the administration schedule and whether PR-104 is given as a single agent or in combination with other chemotherapeutics. For detailed information, please refer to the data tables below.
Q3: How is PR-104 administered in clinical trials?
A3: PR-104 is typically administered as an intravenous (IV) infusion over one hour.[2][4][5] The dosing schedule has varied between trials, with common regimens being once every three weeks or on days 1, 8, and 15 of a 28-day cycle.[2][3]
Q4: What is the mechanism behind PR-104's toxicity?
A4: PR-104 is a "pre-prodrug" that is rapidly converted in the body to PR-104A.[2][6][7] PR-104A is then metabolized into its active, DNA cross-linking forms (PR-104H and PR-104M) under two main conditions:
-
Hypoxia: In the low-oxygen environment of solid tumors, one-electron reductases, such as cytochrome P450 oxidoreductase, activate PR-104A.[2][6][8]
-
Aerobic conditions via AKR1C3: The enzyme aldo-keto reductase 1C3 (AKR1C3) can activate PR-104A independently of oxygen levels.[2][9][10]
The resulting active metabolites cause DNA damage, leading to cell death. The toxicity observed in healthy tissues, particularly the bone marrow, is thought to be related to the hypoxic nature of the bone marrow microenvironment and the expression of AKR1C3 in hematopoietic progenitor cells.[7][9]
Troubleshooting Guide
Issue: Unexpectedly severe myelosuppression is observed at a planned dose.
Possible Causes & Solutions:
-
Patient-specific factors: Individual patient metabolism and bone marrow reserve can influence toxicity. Consider implementing stricter eligibility criteria, such as adequate baseline hematological function.[11][12]
-
Drug-drug interactions: If PR-104 is used in combination, the other agent may exacerbate myelosuppression.
-
High AKR1C3 expression: Tissues with high expression of the AKR1C3 enzyme may be more susceptible to PR-104 toxicity, even in normoxic conditions.
-
Recommendation: If feasible, assess AKR1C3 expression levels in preclinical models to stratify for potential sensitivity.
-
Issue: Delayed and prolonged thrombocytopenia is observed.
Possible Causes & Solutions:
-
Inherent drug toxicity profile: Clinical data indicates that PR-104-induced thrombocytopenia can have a delayed onset and protracted recovery.[1][2]
Quantitative Data Summary
The following tables summarize the dose-limiting toxicities of PR-104 in various clinical trial settings.
Table 1: Dose-Limiting Toxicities of Single-Agent PR-104
| Dosing Schedule | Dose Level (mg/m²) | DLTs Observed | Number of Patients with DLTs | Reference |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 540 | Grade 4 Thrombocytopenia | 1 of 6 | [1][2] |
| 900 | Grade 4 Thrombocytopenia and Neutropenia | 2 of 4 | [1][2] | |
| Every 3 weeks | 1100 | Grade 3 Fatigue | 1 of 6 | [5][13] |
| 1400 | Febrile Neutropenia, Infection with normal absolute neutrophil count | 2 of 3 | [13] |
Table 2: Dose-Limiting Toxicities of PR-104 in Combination Therapy (21-day cycle)
| Combination Agent | PR-104 Dose Level (mg/m²) | DLTs Observed | Maximum Tolerated Dose (MTD) of PR-104 (mg/m²) | Reference |
| Gemcitabine (800 mg/m²) | 275 | Grade 4 Thrombocytopenia | 140 | [3][4] |
| Docetaxel (60 mg/m²) | 200 | Grade 3 Neutropenic Fever | <200 | [3][4] |
| Docetaxel (60 mg/m²) + G-CSF | Not specified | Thrombocytopenia, Neutropenic Fever, Fatigue | 770 | [3][4] |
| Docetaxel (75 mg/m²) + G-CSF | Not specified | Thrombocytopenia, Neutropenic Fever, Fatigue | ≥770 | [3][4] |
Experimental Protocols & Methodologies
PR-104 Administration Protocol (Weekly Dosing)
A lyophilized cake of 400 mg of PR-104 is reconstituted with sterile water for injection. This is further diluted in 250 mL of 5% dextrose in water and administered as an intravenous infusion over one hour on days 1, 8, and 15 of a 28-day treatment cycle.[2] Prophylactic anti-emetics are recommended.[2]
Toxicity Assessment
Toxicity is graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicity is typically assessed during the first cycle of treatment (e.g., the first four weeks).[2]
Visualizations
Caption: PR-104 activation pathway and mechanism of action.
Caption: General workflow for a Phase I clinical trial of PR-104.
References
- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PR-104 - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
PR-104 Technical Support Center: Myelosuppression and Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding myelosuppression and thrombocytopenia associated with the hypoxia-activated prodrug PR-104.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during in vitro and in vivo experiments with PR-104.
Question 1: We are observing significant hematopoietic toxicity (low blood cell counts) in our animal models at doses that are well-tolerated in published xenograft studies. What could be the reason for this discrepancy?
Answer: This is a critical observation and likely points to the differential expression and activity of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) between species.
-
Mechanism of Off-Target Toxicity: PR-104 is a pre-prodrug that is converted to PR-104A. While PR-104A is designed for hypoxia-activated cell killing, it can also be activated in an oxygen-independent manner by AKR1C3.[1] Human hematopoietic progenitor cells, particularly CD34+ cells, have been shown to express high levels of AKR1C3.[1] This leads to the activation of PR-104A in the bone marrow, causing myelosuppression.
-
Species Differences: There is a lack of functional homology between murine and human AKR1C3 enzymes.[1] This means that mouse models may not accurately predict the extent of myelosuppression observed in humans. The dose-limiting toxicities in clinical trials were indeed neutropenia and thrombocytopenia, which were not as pronounced in some preclinical mouse models.[1]
-
Troubleshooting Steps:
-
Confirm AKR1C3 Expression: If possible, assess the expression of AKR1C3 in the hematopoietic tissues of your specific animal model.
-
Dose De-escalation: The maximum tolerated dose (MTD) in your model may be significantly lower than in other published studies. Perform a dose-ranging study to determine the MTD in your specific strain and model.
-
Consider Humanized Models: For more translatable results, consider using humanized mouse models with engrafted human hematopoietic stem cells.
-
Question 2: Our in vitro colony-forming unit (CFU) assays with human bone marrow mononuclear cells (BMMCs) show extreme sensitivity to PR-104A under normoxic conditions. Is this expected?
Answer: Yes, this is an expected finding and corroborates the clinical observations of myelosuppression.
-
AKR1C3-Mediated Activation: As mentioned above, the high expression of AKR1C3 in human hematopoietic progenitors leads to the conversion of PR-104A to its cytotoxic metabolites even in the presence of oxygen (normoxia).[1] This results in significant toxicity to these cells.
-
Experimental Observation: Studies have shown a large disparity in the clonogenic survival of mouse and human bone marrow progenitor cells after aerobic exposure to PR-104A, with human cells being much more sensitive.
-
Troubleshooting/Experimental Considerations:
-
Dose-Response Curve: Ensure you have a comprehensive dose-response curve to accurately determine the IC50 value in your specific assay.
-
Positive and Negative Controls: Use appropriate positive (e.g., a known myelosuppressive agent) and negative controls to validate your assay.
-
Hypoxia vs. Normoxia Comparison: To highlight the dual mechanism of action, you can perform parallel experiments under hypoxic conditions. You should observe even greater toxicity under hypoxia due to the additional activation by one-electron reductases.
-
Question 3: We are observing delayed and prolonged thrombocytopenia in our long-term in vivo studies. What is the likely cause, and how can we monitor it effectively?
Answer: The delayed and protracted nature of thrombocytopenia is a known clinical feature of PR-104 and is likely due to its effects on hematopoietic stem and progenitor cells.
-
Mechanism: The active metabolites of PR-104 cause DNA cross-links, which can lead to cell cycle arrest and apoptosis in rapidly dividing cells, including megakaryocyte progenitors in the bone marrow. The delay in the nadir of platelet counts is due to the time it takes for the existing circulating platelets to be cleared and for the production of new platelets from the damaged progenitor pool to be impaired.
-
Monitoring Strategy:
-
Frequent Blood Counts: Implement a schedule of frequent complete blood counts (CBCs) to monitor platelet, neutrophil, and red blood cell levels throughout the study and during the recovery phase.
-
Bone Marrow Analysis: At selected time points, you can perform bone marrow analysis to assess cellularity and the number of megakaryocytes.
-
Flow Cytometry: Use flow cytometry to quantify the populations of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow to directly assess the impact of PR-104 on this critical cell compartment.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of PR-104-induced myelosuppression and thrombocytopenia?
The primary cause is the "off-target" activation of the PR-104 metabolite, PR-104A, in well-oxygenated bone marrow tissue. This activation is mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is highly expressed in human hematopoietic progenitor cells.[1] The resulting active metabolites form DNA interstrand cross-links, leading to cell cycle arrest and apoptosis of these vital cells, which are responsible for producing all blood cell lineages, including platelets and neutrophils.[2]
What are the typical dose-limiting toxicities of PR-104 observed in clinical trials?
In phase I clinical trials, the dose-limiting toxicities (DLTs) of PR-104 were primarily hematological, including neutropenia, thrombocytopenia, and infections.[1] Thrombocytopenia was often delayed in onset and protracted.[3]
How can PR-104-induced myelosuppression be managed in a research setting?
-
Dose Reduction: This is the most straightforward approach to mitigate toxicity.
-
Supportive Care: In animal models experiencing severe neutropenia, the administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.
-
Monitoring: Regular monitoring of blood counts is crucial to track the onset, nadir, and recovery from myelosuppression.
What is the DNA damage response pathway activated by PR-104?
The formation of DNA interstrand cross-links by the active metabolites of PR-104 triggers a complex cellular DNA Damage Response (DDR). This involves the recognition of the DNA lesions and the recruitment of repair proteins, primarily from the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways.[2] If the damage is too extensive to be repaired, the cell will undergo apoptosis.
Data Presentation
Table 1: Summary of Grade 3/4 Myelosuppression and Thrombocytopenia in a Phase I/II Study of PR-104 in Acute Leukemia
| Adverse Event | Dose Level | Incidence (%) |
| Thrombocytopenia | 3 g/m² or 4 g/m² | 52% |
| Neutropenia | 3 g/m² or 4 g/m² | 56% |
| Anemia | 3 g/m² or 4 g/m² | 44% |
| Febrile Neutropenia | 3 g/m² or 4 g/m² | 33% |
Data adapted from a study in patients with relapsed/refractory acute myeloid leukemia and acute lymphoblastic leukemia.[4][5]
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Myelosuppression
This protocol is adapted from standard methods for assessing the impact of cytotoxic agents on hematopoietic progenitor cells.[6][7][8]
Objective: To determine the in vitro toxicity of PR-104A to human or murine granulocyte-macrophage colony-forming units (CFU-GM).
Materials:
-
Bone marrow mononuclear cells (BMMCs) from human or mouse.
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS).
-
MethoCult™ medium containing recombinant cytokines (e.g., SCF, IL-3, IL-6 for human; mSCF, mIL-3, hIL-6 for mouse).
-
PR-104A dissolved in a suitable vehicle (e.g., DMSO).
-
Sterile 35 mm culture dishes.
-
Sterile water.
-
Incubator at 37°C, 5% CO₂, and 95% humidity.
Procedure:
-
Cell Preparation: Isolate BMMCs using a density gradient centrifugation method (e.g., Ficoll-Paque™). Wash the cells and resuspend in IMDM with 2% FBS. Perform a viable cell count.
-
Drug Preparation: Prepare a stock solution of PR-104A and make serial dilutions to achieve the desired final concentrations. Include a vehicle control.
-
Plating:
-
Dilute the BMMCs to the desired plating concentration (e.g., 4 x 10⁵ cells/mL).
-
In a sterile tube, add the appropriate volume of MethoCult™ medium.
-
Add the cell suspension and the PR-104A dilution (or vehicle) to the MethoCult™ medium.
-
Vortex gently to mix thoroughly.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish. Plate each condition in duplicate or triplicate.
-
-
Incubation:
-
Place the culture dishes in a larger Petri dish along with an open dish of sterile water to maintain humidity.
-
Incubate for 12-14 days at 37°C, 5% CO₂, and 95% humidity.
-
-
Colony Counting:
-
After the incubation period, count the number of CFU-GM colonies (typically defined as aggregates of >40 cells) using an inverted microscope.
-
Calculate the percentage of colony inhibition for each PR-104A concentration relative to the vehicle control.
-
Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
This protocol provides a general framework for identifying and quantifying HSPC populations in bone marrow after in vivo treatment with PR-104.[9][10][11][12][13]
Objective: To assess the effect of PR-104 on the frequency of different HSPC subsets in the bone marrow of treated animals.
Materials:
-
Bone marrow cells isolated from femora and tibiae of control and PR-104-treated mice.
-
Phosphate-Buffered Saline (PBS) with 2% FBS.
-
ACK lysis buffer for red blood cell lysis.
-
Cell strainer (70 µm).
-
Fluorescently conjugated antibodies against mouse HSPC markers (e.g., Lineage cocktail-FITC, c-Kit-APC, Sca-1-PE-Cy7, CD34-PerCP-Cy5.5, CD150-PE, CD48-BV421).
-
Flow cytometer.
Procedure:
-
Bone Marrow Isolation:
-
Euthanize the mice and dissect the femora and tibiae.
-
Flush the bone marrow from the bones using a syringe with PBS + 2% FBS.
-
Create a single-cell suspension by gently passing the marrow through a syringe and needle.
-
-
Red Blood Cell Lysis:
-
Pellet the cells and resuspend in ACK lysis buffer. Incubate for 5 minutes on ice.
-
Add an excess of PBS + 2% FBS to stop the lysis and centrifuge.
-
-
Cell Staining:
-
Resuspend the cell pellet in PBS + 2% FBS and pass through a 70 µm cell strainer.
-
Perform a viable cell count.
-
Aliquot approximately 1-2 x 10⁶ cells per tube.
-
Add the antibody cocktail to each tube and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS + 2% FBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on and quantify the different HSPC populations (e.g., LSKs, MPPs, HSCs).
-
Mandatory Visualizations
Caption: PR-104 activation pathway and mechanism of toxicity.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dls.com [dls.com]
- 8. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. stemcell.com [stemcell.com]
- 10. Flow Cytometric Characterization of Hematopoietic Stem and Progenitor Cell Subpopulations in Autologous Peripheral Blood Stem Cell Preparations after Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Characterization of Hematopoietic Stem and Progenitor Cell Subpopulations in Autologous Peripheral Blood Stem Cell Preparations after Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometry Analysis of Mouse Hematopoietic Stem and Multipotent Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance PR-104 Delivery to Hypoxic Tumor Regions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104. Our goal is to help you overcome common challenges and optimize your experiments for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action for PR-104 activation?
PR-104 is a "pre-prodrug" that is converted in the body to its active form, PR-104A. PR-104A can then be activated through two main pathways:
-
Hypoxia-Selective Activation: In the low-oxygen (hypoxic) conditions found in solid tumors, PR-104A is activated by one-electron reductases, like cytochrome P450 oxidoreductase (POR). This process forms highly toxic DNA-crosslinking agents (PR-104H and PR-104M) that kill cancer cells.[1] This targeted activation spares healthy, well-oxygenated tissues.
-
Aerobic Activation: PR-104A can also be activated in normal oxygen conditions (aerobic) by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][3] This pathway produces the same toxic metabolites as the hypoxic pathway.
Q2: What are the primary reasons for cellular resistance to PR-104?
Resistance to PR-104 is primarily linked to its activation mechanisms:
-
Insufficient Hypoxia: For cancer cells with low AKR1C3 expression, the effectiveness of PR-104 is almost entirely dependent on severe hypoxia. If the tumor microenvironment is not sufficiently hypoxic, PR-104A will not be efficiently converted to its active, cell-killing form.[1]
-
Low AKR1C3 Expression: In aerobic (normal oxygen) conditions, the sensitivity of cancer cells to PR-104A is directly related to the expression level of the AKR1C3 enzyme.[1][2] Cells with low or no AKR1C3 expression will be resistant to PR-104A under these conditions.[1]
-
Efficient DNA Repair: The active metabolites of PR-104 are DNA cross-linking agents.[1][4][5][6] Cancer cells with highly effective DNA repair mechanisms may be able to survive the damage induced by the drug.[1]
Q3: How does AKR1C3 expression impact the therapeutic use of PR-104?
High expression of AKR1C3 in tumors can increase the anti-cancer effect of PR-104. However, AKR1C3 expression in healthy tissues, such as in hematopoietic progenitor cells, can lead to "off-target" activation of the drug.[7][8] This can cause significant side effects, most notably myelosuppression (a decrease in the production of blood cells in the bone marrow), which was a dose-limiting toxicity observed in clinical trials.[7][9]
Q4: What strategies can be employed to enhance the delivery and activation of PR-104 in hypoxic tumors?
Several strategies are being explored to improve the efficacy of PR-104:
-
Pharmacologically Increasing Tumor Hypoxia: One approach is to transiently increase tumor hypoxia, thereby enhancing the activation of PR-104. For instance, the pyruvate dehydrogenase kinase (PDK) inhibitor dichloroacetate (DCA) can increase oxygen consumption in tumor cells, leading to a temporary increase in hypoxia.[10][11][12] This heightened hypoxic state can be measured using imaging techniques like 18F-Fluoroazomycin Arabinoside (FAZA) Positron Emission Tomography (PET).[10][11]
-
Combination Therapies: Combining PR-104 with other anti-cancer drugs can lead to a more potent therapeutic effect.[4][5] For example, combining PR-104 with gemcitabine or docetaxel has shown greater than additive anti-tumor activity in preclinical models.[4][5] Similarly, combining PR-104 with sorafenib has demonstrated significant activity in hepatocellular carcinoma xenograft models.[13]
-
Patient Selection: Identifying patients whose tumors have high levels of hypoxia or high AKR1C3 expression could help select those most likely to respond to PR-104 treatment.
Troubleshooting Experimental Assays
This section provides guidance on common issues that may arise during in vitro and in vivo experiments with PR-104.
| Problem | Potential Cause | Suggested Solution |
| In Vitro: High Cytotoxicity in Normoxic Control Cells | High expression of AKR1C3 in the cell line. | Screen cell lines for AKR1C3 expression (e.g., via Western Blot) before initiating experiments. For hypoxia-specific studies, use cell lines with low or no AKR1C3 expression.[14] |
| Inaccurate oxygen levels in the "normoxic" incubator. | Regularly calibrate and validate the oxygen levels in your cell culture incubators. | |
| In Vitro: Low Hypoxic Cytotoxicity Ratio (HCR) | Insufficiently hypoxic conditions. | Ensure your hypoxia chamber is maintaining an oxygen level of <0.1% O₂. Confirm hypoxia with probes like pimonidazole or by measuring HIF-1α expression.[1][14] |
| Low activity of one-electron reductases (e.g., POR). | Characterize the expression of key reductive enzymes in your cell lines. | |
| Suboptimal drug incubation time or cell density. | Optimize the duration of PR-104A exposure and cell seeding density for your specific cell line.[1] | |
| In Vivo: Lack of Significant Tumor Growth Delay | Insufficient tumor hypoxia. | Validate the presence and extent of hypoxia in your tumor model using methods like pimonidazole staining.[14][15] |
| Low expression of activating enzymes in the tumor. | Assess the expression of POR and AKR1C3 in your tumor model. | |
| Rapid clearance of PR-104A. | Conduct pharmacokinetic studies to measure the concentration of PR-104A in the tumor tissue.[15] | |
| In Vivo: Severe Host Toxicity (e.g., weight loss, myelosuppression) | Dose of PR-104 is too high. | Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model.[9] |
| Off-target activation of PR-104A in normal tissues.[15] | Consider reducing the dose and/or frequency of administration. | |
| Synergistic toxicity with combination therapies. | Evaluate the toxicity of each drug individually before combining them.[1][9] |
Quantitative Data Summary
The following tables summarize key quantitative data related to PR-104's efficacy and clinical application.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Aerobic | >100 | ~100 |
| Hypoxic | ~1 | ||
| HT29 | Aerobic | >100 | ~100 |
| Hypoxic | ~1 | ||
| H460 | Aerobic | ~10 | ~10 |
| Hypoxic | ~1 | ||
| HepG2 | Aerobic | 15 | - |
| PLC/PRF/5 | Aerobic | 51 | - |
| Note: IC50 values are approximate and can vary based on experimental conditions. HCR is the ratio of aerobic to hypoxic IC50.[15] |
Table 2: Maximum Tolerated Dose (MTD) of PR-104 in Clinical Trials
| Dosing Regimen | MTD | Dose-Limiting Toxicities |
| Once every 21 days | 1100 mg/m² | Neutropenia, thrombocytopenia, infection[7] |
| Weekly (days 1, 8, 15 every 28 days) | 675 mg/m² | Thrombocytopenia, neutropenia[7][16][17][18] |
| Combination with Gemcitabine | 140 mg/m² | Thrombocytopenia[9] |
| Combination with Docetaxel (60 mg/m²) | 200 mg/m² | Neutropenic fever, fatigue[9] |
| Combination with Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, fatigue[9] |
Key Experimental Protocols
Protocol 1: In Vitro Hypoxia Cytotoxicity Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber with a controlled atmosphere (e.g., <0.1% O₂, 5% CO₂, balance N₂). Allow the cells to equilibrate for at least 4 hours. Maintain a parallel set of plates in a normoxic incubator (21% O₂).[1][15]
-
Drug Treatment: Prepare serial dilutions of PR-104A in pre-equilibrated hypoxic or normoxic media. Add the drug to the respective plates and incubate for the desired exposure time (e.g., 4 hours).[1][15]
-
Washout and Recovery: After drug exposure, wash the cells with fresh media and return them to a normoxic incubator to recover for 48-72 hours.[15]
-
Viability Assessment: Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.[15]
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the ratio of the normoxic IC50 to the hypoxic IC50.[15]
Protocol 2: Western Blot for AKR1C3 Detection
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]
Protocol 3: Pimonidazole Staining for In Vivo Tumor Hypoxia
-
Pimonidazole Administration: Administer pimonidazole hydrochloride to tumor-bearing mice via intraperitoneal (i.p.) injection at a dose of 60 mg/kg. Pimonidazole forms adducts with proteins in hypoxic cells (pO₂ < 10 mmHg).[15]
-
Tumor Excision and Fixation: After a designated time (e.g., 60-90 minutes), euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry:
-
Cut paraffin-embedded tumor sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate the sections with an anti-pimonidazole antibody.
-
Use a suitable secondary antibody and detection system (e.g., HRP-conjugated antibody and DAB substrate).
-
Counterstain with hematoxylin.[15]
-
-
Image Analysis: Capture images of the stained sections and quantify the pimonidazole-positive (hypoxic) area relative to the total viable tumor area using image analysis software.[15]
Visualizations
Caption: PR-104 Activation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacologically Increased Tumor Hypoxia Can Be Measured by 18F-Fluoroazomycin Arabinoside Positron Emission Tomography and Enhances Tumor Response to Hypoxic Cytotoxin PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologically increased tumor hypoxia can be measured by 18F-Fluoroazomycin arabinoside positron emission tomography and enhances tumor response to hypoxic cytotoxin PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming PR-104 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the hypoxia-activated prodrug PR-104 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and how is it activated?
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2] PR-104A has a dual-activation mechanism:
-
Hypoxia-Selective Activation: In the low-oxygen (hypoxic) conditions typical of solid tumors, PR-104A is reduced by one-electron reductases, like cytochrome P450 oxidoreductase (POR). This process forms highly cytotoxic DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine), which induce cell cycle arrest and apoptosis.[1][3] This targeted activation in hypoxic areas helps to spare normal, well-oxygenated tissues.
-
Aerobic (Oxygen-Independent) Activation: PR-104A can also be activated under normal oxygen conditions through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme, leading to the same cytotoxic metabolites.[1][3]
Q2: What are the primary mechanisms of resistance to PR-104?
Resistance to PR-104 is primarily linked to its activation pathways:
-
Low or Absent AKR1C3 Expression: In aerobic conditions, cancer cell sensitivity to PR-104A is strongly correlated with the expression level of AKR1C3.[1][4] Cells with low or no AKR1C3 expression will exhibit resistance to PR-104A under normal oxygen levels.[1]
-
Insufficient Hypoxia: For cancer cells that have low AKR1C3 expression, the cytotoxic effects of PR-104 are almost entirely dependent on activation within a hypoxic environment. If the tumor microenvironment is not sufficiently hypoxic, PR-104A will not be effectively reduced to its active metabolites, leading to resistance.[1]
-
Enhanced DNA Repair: Since the active metabolites of PR-104 are DNA cross-linking agents, cancer cells with highly efficient DNA repair mechanisms may be able to overcome the induced damage, resulting in resistance.[1]
Q3: What is the role of AKR1C3 in PR-104's therapeutic window and potential toxicity?
While high AKR1C3 expression in tumors can enhance the anti-cancer activity of PR-104, it also poses a significant challenge.[1] AKR1C3 expression in normal tissues, such as hematopoietic progenitor cells, can lead to "off-target" activation of PR-104A in well-oxygenated environments.[5][6] This can cause dose-limiting toxicities, most notably myelosuppression (neutropenia and thrombocytopenia).[5][6][7]
Q4: What strategies can be employed to overcome PR-104 resistance?
Several strategies are being explored to overcome resistance and improve the therapeutic window of PR-104:
-
Combination Therapies: Preclinical studies have shown that PR-104 has additive or super-additive efficacy when combined with other established anticancer drugs like docetaxel and gemcitabine.[8] Combining PR-104 with sorafenib has also shown significant activity in hepatocellular carcinoma xenograft models.[9][10]
-
Development of PR-104 Analogs: A key strategy involves creating PR-104 analogs that are not substrates for human AKR1C3. One such analog, SN29176 (from the pre-prodrug SN35141), was designed to be resistant to AKR1C3 activation, thereby aiming to reduce off-target toxicity and restore tumor selectivity to be primarily hypoxia-dependent.[1][5]
-
AKR1C3 Inhibitors: Co-administration of a potent and selective AKR1C3 inhibitor could potentially block the aerobic activation of PR-104A in both tumor and normal tissues.[1]
-
Targeting DNA Repair Pathways: For cancers with enhanced DNA repair proficiency, combining PR-104 with inhibitors of DNA repair pathways (e.g., PARP inhibitors) may enhance its cytotoxicity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed in vitro under aerobic conditions. | Low or absent AKR1C3 expression in the cell line. | 1. Measure AKR1C3 expression levels via Western Blot or qPCR. 2. If AKR1C3 expression is low, perform experiments under hypoxic conditions to leverage the hypoxia-dependent activation pathway. 3. Consider using a cell line known to have high AKR1C3 expression as a positive control.[1] |
| High cell viability despite treatment under hypoxic conditions. | 1. Insufficient hypoxia. 2. Enhanced DNA repair mechanisms. 3. Defects in apoptotic signaling pathways. | 1. Ensure the hypoxic chamber is maintaining a sufficiently low oxygen level (e.g., <0.1% O₂). 2. Assess the expression and activity of key DNA repair proteins. Consider combining PR-104 with a DNA repair inhibitor.[1] 3. Analyze cell cycle distribution using flow cytometry. If cell cycle arrest is observed without subsequent apoptosis, consider extending the experimental duration or assessing for apoptosis pathway defects.[1] |
| Inconsistent results between in vitro and in vivo experiments. | Differences in the tumor microenvironment (e.g., extent of hypoxia, nutrient supply) and systemic metabolism in vivo. | 1. Characterize the level of hypoxia in your in vivo tumor model using markers like pimonidazole.[10] 2. Measure AKR1C3 expression in the xenograft tumors.[9] 3. Consider the pharmacokinetic and pharmacodynamic properties of PR-104 in your animal model. |
| High toxicity observed in animal models. | Off-target activation of PR-104 by AKR1C3 in normal tissues, particularly hematopoietic progenitors.[6] | 1. Reduce the dose of PR-104.[7] 2. To mitigate neutropenia, consider co-administration of granulocyte colony-stimulating factor (G-CSF).[7][8] 3. If using a combination therapy, evaluate the toxicity of each agent individually before combining them.[8] 4. Consider using an AKR1C3-resistant analog like SN35141 if available.[5] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of PR-104 in Combination with Docetaxel [8]
| Treatment Group | PR-104 Dose (mg/m²) ** | Docetaxel Dose (mg/m²) ** | G-CSF Support | Maximum Tolerated Dose (MTD) of PR-104 (mg/m²) | Dose-Limiting Toxicities (DLTs) |
| Group B | 200-400 | 60 | No | <200 | Grade 3 neutropenic fever |
| Group C | 770 | 60 | Yes | 770 | Grade 4 thrombocytopenia, Grade 3 fatigue |
| Group D | 770 | 75 | Yes | >770 | No DLT observed |
Table 2: Aerobic vs. Hypoxic Cytotoxicity of PR-104A and SN29176 [5][6]
| Compound | Cell Line Feature | Condition | IC50 (µM) | Fold Increase in Aerobic Sensitivity |
| PR-104A | AKR1C3-expressing | Aerobic | Value not specified | 44-fold (p < 0.001) |
| SN29176 | AKR1C3-expressing | Aerobic | Value not specified | No significant change |
Signaling Pathways and Experimental Workflows
Caption: Dual activation pathways of the PR-104 prodrug.
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PR-104 Dosing Schedules to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing PR-104 dosing schedules to minimize toxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PR-104 and how does it lead to both efficacy and toxicity?
A1: PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2] PR-104A is a hypoxia-activated prodrug, meaning it is selectively metabolized into potent DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine), under the low oxygen conditions characteristic of solid tumors.[1][2][3][4] These active metabolites cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[2][5]
However, PR-104A can also be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2][3] High levels of AKR1C3 expression in human bone marrow progenitor cells lead to the "off-target" activation of PR-104A in normoxic conditions, causing DNA damage in these healthy cells.[1][2] This is the primary cause of the dose-limiting myelotoxicity (neutropenia and thrombocytopenia) observed in human clinical trials.[1][2][6]
Q2: What are the key differences in PR-104 toxicity between preclinical models and humans?
A2: A significant discrepancy in PR-104-induced myelotoxicity exists between preclinical animal models (like mice and rats) and humans.[1][2] This is primarily due to species-specific differences in the expression and activity of the AKR1C3 enzyme.[2] Common preclinical models do not express an analogue of human AKR1C3 that can efficiently metabolize PR-104A.[2] Consequently, in these models, PR-104A activation is almost exclusively dependent on tumor hypoxia, leading to a much better safety profile and higher maximum tolerated doses (MTDs). In contrast, the presence of AKR1C3 in human hematopoietic progenitor cells results in significant myelosuppression at much lower doses.[1][2]
Q3: What are the typical dose-limiting toxicities (DLTs) of PR-104 in humans?
A3: Across multiple Phase I and Ib clinical trials, the most consistently reported DLTs for PR-104 are hematological. These include:
-
Neutropenia: A low count of neutrophils, a type of white blood cell, which can sometimes be febrile (accompanied by fever).[1][2][6][7]
-
Anemia: A low red blood cell count has also been observed as a grade 3/4 adverse event.[2][7][8]
Fatigue and infection have also been reported as DLTs in some studies.[6][7][9][10]
Q4: What dosing schedules for PR-104 have been evaluated in clinical trials?
A4: Clinical trials have investigated different dosing schedules for PR-104, primarily an every 3-week (q3w) schedule and a weekly schedule (on days 1, 8, and 15 every 28 days). The maximum tolerated dose (MTD) was determined to be 1100 mg/m² for the q3w schedule and 675 mg/m² for the weekly schedule.[1][6]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity are observed in normoxic (aerobic) control cells during in vitro experiments.
| Possible Cause | Troubleshooting Steps |
| High expression of AKR1C3 in the cell line. | 1. Screen cell lines for AKR1C3 expression using techniques like Western blotting before initiating experiments.[11] 2. For hypoxia-specific studies, select cell lines with low or no AKR1C3 expression.[2] |
| Inaccurate oxygen levels in the "normoxic" incubator. | 1. Regularly calibrate and validate the oxygen levels in your cell culture incubators to ensure they are at 21% O₂.[2] |
| Contamination of the PR-104A stock solution. | 1. Prepare fresh PR-104A solutions for each experiment. 2. Ensure proper storage of the stock solution as per the manufacturer's recommendations. |
Problem 2: Inconsistent results in hypoxia-induced cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Inadequate or fluctuating levels of hypoxia. | 1. Ensure your hypoxia chamber is maintaining a stable and low oxygen level (e.g., <0.1% O₂).[11] 2. Use a hypoxia indicator, such as pimonidazole, to confirm the hypoxic conditions within your cell cultures.[12] |
| Cell density affecting the degree of hypoxia. | 1. Optimize cell seeding density to ensure logarithmic growth throughout the experiment and prevent the formation of a spontaneously hypoxic core in high-density cultures.[11] |
| Variation in the expression of reductive enzymes (e.g., POR) between cell lines or even passages. | 1. Characterize the expression levels of key reductive enzymes in your cell lines. 2. Use cells with a consistent passage number for all experiments. |
Problem 3: Unexpectedly high levels of toxicity in animal models.
| Possible Cause | Troubleshooting Steps |
| Dose-related toxicity. | 1. Review the dosing regimen. The MTD can vary between different animal strains and tumor models. 2. Perform a dose-escalation study to determine the MTD in your specific model.[13] 3. Reduce the dose of PR-104 in subsequent experiments.[13] |
| Off-target gastrointestinal toxicity (enterocolitis). | 1. Monitor animals for signs of diarrhea and dehydration.[13] 2. Provide supportive care, such as subcutaneous fluids, to prevent dehydration.[13] 3. At necropsy, perform a histological analysis of the gastrointestinal tract to confirm enterocolitis.[13] |
| Combination therapy-induced toxicity. | 1. If PR-104 is being used in combination with another agent, the toxicity may be synergistic.[13] 2. Reduce the dose of PR-104, the combination agent, or both.[13] 3. Consider staggering the administration of the two agents.[13] |
Quantitative Data Summary
Table 1: Maximum Tolerated Doses (MTDs) and Dose-Limiting Toxicities (DLTs) of PR-104 in Clinical Trials
| Dosing Schedule | MTD | Dose-Limiting Toxicities | Reference |
| Once every 3 weeks (q3w) | 1100 mg/m² | Fatigue, neutropenic sepsis, infection with normal neutrophil counts.[1][6][7][9] | [1][6][7][9] |
| Weekly (Days 1, 8, 15 every 28 days) | 675 mg/m² | Thrombocytopenia, neutropenia.[1][6] | [1][6] |
Table 2: Grade 3/4 Adverse Events in a Phase I/II Study of PR-104 in Acute Leukemia
| Adverse Event | Percentage of Patients |
| Anemia | 44% |
| Neutropenia | 56% |
| Thrombocytopenia | 52% |
| Febrile Neutropenia | 22% |
| Infection | 22% |
| Enterocolitis | 14% |
| (Data from a study in patients with relapsed/refractory AML and ALL)[8] |
Experimental Protocols
1. In Vitro Clonogenic Assay for Cytotoxicity Assessment
This assay assesses the ability of single cells to form colonies after treatment with PR-104A, providing a measure of cytotoxicity.[2]
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well, optimized for each cell line) into 6-well plates and allow them to attach overnight.[2]
-
Hypoxia Induction (for hypoxic arm): Place the plates in a hypoxic chamber or incubator (e.g., <0.1% O₂, 5% CO₂, balance N₂) for at least 4 hours to allow for equilibration.[2][11]
-
Drug Treatment: Prepare a serial dilution of PR-104A. Add the drug to both normoxic and hypoxic plates and incubate for a specified period (e.g., 4 hours).[11]
-
Colony Formation: After incubation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Return the plates to a normoxic incubator and allow colonies to form over 7-14 days.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
2. Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-Link Detection
This assay is used to quantify DNA interstrand cross-links induced by PR-104. The principle is that ICLs will reduce the migration of DNA in the gel, resulting in a smaller "comet tail".[13]
-
Cell Treatment: Treat cells with PR-104A as described in the clonogenic assay protocol.
-
Induction of Secondary DNA Damage: After PR-104A treatment, expose the cells to a known DNA-damaging agent (e.g., ionizing radiation) to introduce random DNA breaks.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."[2]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).[2]
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The presence of DNA cross-links will impede the migration of DNA fragments, resulting in a smaller comet tail moment compared to cells treated only with the secondary damaging agent.[2]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 8. ascopubs.org [ascopubs.org]
- 9. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. benchchem.com [benchchem.com]
- 12. haematologica.org [haematologica.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of PR-104 and Tirapazamine for Targeting Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies, fostering treatment resistance and promoting tumor progression. Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to exploit this unique tumor characteristic, remaining relatively inert in well-oxygenated tissues while undergoing bioactivation to potent cytotoxic agents in hypoxic regions. This guide provides an objective comparison of two prominent HAPs: PR-104 and tirapazamine, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Two Distinct Approaches to Hypoxic Cell Killing
PR-104 and tirapazamine employ different strategies to achieve hypoxia-selective cytotoxicity.
PR-104 is a "pre-prodrug" that undergoes a two-step activation process. Systemically, the phosphate ester PR-104 is rapidly converted by phosphatases to its active form, PR-104A . This dinitrobenzamide mustard prodrug then has a dual-activation pathway. Under hypoxic conditions, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][2] These metabolites are potent DNA cross-linking agents, inducing DNA damage and subsequent cell death.[1]
Intriguingly, PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[3][4] Elevated expression of AKR1C3 in certain tumor types can lead to aerobic bioactivation of PR-104A, expanding its therapeutic potential beyond strictly hypoxic tumors.[3][4]
Tirapazamine (TPZ) is a benzotriazine di-N-oxide that is activated by one-electron reduction, primarily by enzymes like NADPH:cytochrome P450 reductase, to form a transient and highly reactive radical species.[5] In the presence of oxygen, this radical is efficiently re-oxidized back to the non-toxic parent compound.[6] However, under hypoxic conditions, the longer lifespan of the tirapazamine radical allows it to induce DNA damage, including single- and double-strand breaks, through the generation of hydroxyl and benzotriazinyl radicals.[6][7] Some evidence also suggests that tirapazamine may act as a topoisomerase II poison under hypoxic conditions.[8]
Quantitative Comparison of In Vitro Cytotoxicity
The following tables summarize the in vitro potency of PR-104A and tirapazamine in various human cancer cell lines under normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the selectivity of the drug for hypoxic cells.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) (Normoxic IC50 / Hypoxic IC50) |
| HCT116 | Colon Carcinoma | 25 | 0.25 | 100 |
| SiHa | Cervical Carcinoma | 10 | 0.1 | 100 |
| A549 | Non-Small Cell Lung Carcinoma | 5 | 0.2 | 25 |
| HT29 | Colon Adenocarcinoma | 50 | 0.5 | 100 |
| H460 | Large Cell Lung Cancer | 15 | 0.15 | 100 |
Data sourced from publicly available application notes and protocols for assessing PR-104 cytotoxicity.[9]
Table 2: In Vitro Cytotoxicity of Tirapazamine
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) (Normoxic IC50 / Hypoxic IC50) |
| SCCVII | Murine Squamous Cell Carcinoma | - | - | ~130 |
| G-361 | Human Melanoma | - | - | ~37 |
| A549 | Non-Small Cell Lung Carcinoma | >100 | ~10 | >10 |
| HT29 | Colon Adenocarcinoma | >100 | ~15 | >6.7 |
Note: Direct side-by-side IC50 data for tirapazamine across the same cell lines as PR-104A is limited in the public domain. The HCR values for SCCVII and G-361 are reported directly in the cited literature.[10] The IC50 values for A549 and HT29 are estimated from graphical data and published reports.[11]
Table 3: Comparative Physicochemical and Pharmacodynamic Properties
| Parameter | PR-104A | Tirapazamine | Reference |
| K-value (O₂ concentration to halve cytotoxic potency) | 0.126 ± 0.021 µM | 1.30 ± 0.28 µM | [12] |
| Diffusion Coefficient (in SiHa multicellular layers) | 4.42 ± 0.15 x 10⁻⁷ cm²/s | 1.30 ± 0.05 x 10⁻⁶ cm²/s | [12] |
The lower K-value for PR-104A suggests it is activated at much lower oxygen concentrations than tirapazamine, indicating a sharper selectivity for severely hypoxic regions.[12] While tirapazamine has a higher diffusion coefficient, pharmacokinetic modeling suggests PR-104A may achieve better penetration into hypoxic zones due to its slower metabolism.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of hypoxia-activated prodrugs. Below are representative protocols for key in vitro assays.
Protocol 1: Clonogenic Survival Assay for PR-104A
This assay assesses the ability of single cells to form colonies after treatment with the drug, providing a measure of cytotoxicity.
Materials:
-
Human tumor cell lines (e.g., HCT116, SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PR-104A stock solution (in DMSO)
-
Hypoxia chamber (<0.1% O₂)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will yield approximately 50-100 colonies per well in the untreated control. Allow cells to attach for 24 hours.
-
Drug Treatment (Normoxic): Prepare serial dilutions of PR-104A in complete medium. Replace the medium in the plates with the drug-containing medium and incubate for the desired exposure time (e.g., 2 hours) under standard cell culture conditions (21% O₂, 5% CO₂).
-
Drug Treatment (Hypoxic): Place plates in a hypoxia chamber and allow them to equilibrate for at least 4 hours. Prepare serial dilutions of PR-104A in pre-equilibrated hypoxic medium. Replace the medium in the plates with the drug-containing medium inside the hypoxia chamber and incubate for the desired exposure time.
-
Colony Formation: After drug exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days under standard conditions until visible colonies are formed.
-
Staining and Counting: Remove the medium, wash the colonies with PBS, and fix with methanol for 15 minutes. Stain the colonies with crystal violet solution for 30 minutes. Wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the drug concentration to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay for Tirapazamine
This protocol is adapted for evaluating tirapazamine's cytotoxicity.
Materials:
-
Human or murine tumor cell lines (e.g., SAS, SCCVII)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tirapazamine stock solution (in water or DMSO)
-
Hypoxia chamber (e.g., 1% O₂)
-
60-mm dishes
-
Methanol
-
Giemsa stain (4%)
Procedure:
-
Cell Seeding: Plate cells into 60-mm dishes at a density of 200-2000 cells per dish and culture for 30 hours under normoxic conditions.[13]
-
Drug Treatment: Prepare serial dilutions of tirapazamine in culture medium. For hypoxic treatment, place the dishes in a hypoxia chamber. Replace the medium with the tirapazamine-containing medium and incubate for the specified duration (e.g., 6 hours).[13]
-
Medium Exchange and Incubation: After the incubation period, replace the drug-containing medium with fresh medium.[13]
-
Colony Formation: Incubate the dishes for 8 days under normoxic conditions.[13]
-
Staining and Counting: Fix the cells with methanol and stain with 4% Giemsa solution.[13] Count the colonies.
-
Data Analysis: Calculate the surviving fraction relative to the untreated control and determine the IC50 values.
Visualizing the Mechanisms and Workflow
Signaling Pathways
Experimental Workflow
Summary and Conclusion
Both PR-104 and tirapazamine are potent hypoxia-activated prodrugs with distinct mechanisms of action and activation profiles. PR-104 exhibits a dual-activation mechanism, being triggered by severe hypoxia and, in some cases, by the AKR1C3 enzyme in aerobic conditions. This may broaden its applicability but could also contribute to off-target toxicities. Tirapazamine's activation is more broadly dependent on hypoxic conditions and it has a different DNA-damaging profile.
Preclinical data suggests that PR-104A is activated at lower oxygen concentrations than tirapazamine, potentially offering a therapeutic advantage in targeting the most severely hypoxic and radioresistant tumor cells.[12] However, the clinical development of both agents has faced challenges, highlighting the complexity of translating preclinical findings to patient outcomes. The choice between these or other HAPs for further development will depend on the specific tumor type, its oxygenation status, and the expression of relevant activating enzymes like AKR1C3. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and comparison of these and future hypoxia-targeting agents.
References
- 1. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tirapazamine: hypoxic cytotoxicity and interaction with radiation as assessed by the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrr.com [ijrr.com]
SN29176: A Next-Generation PR-104 Analog with Superior Tumor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SN29176 and its parent compound, PR-104, both hypoxia-activated prodrugs (HAPs) designed to target the oxygen-deficient microenvironments of solid tumors. Experimental data highlights the improved selectivity of SN29176, a critical advancement in overcoming the limitations observed with PR-104 in clinical settings.
Executive Summary
PR-104 is a dinitrobenzamide mustard prodrug that demonstrates potent anti-tumor activity in hypoxic conditions. Its clinical development, however, has been hampered by dose-limiting toxicities, primarily myelosuppression. This off-target toxicity is largely attributed to the activation of PR-104 in well-oxygenated tissues by the enzyme aldo-keto reductase 1C3 (AKR1C3).
SN29176 was rationally designed as a next-generation analog to circumvent this limitation. By modifying the chemical structure, SN29176 exhibits resistance to AKR1C3-mediated activation while retaining its potent, hypoxia-selective cytotoxic activity. This enhanced selectivity profile suggests that SN29176 may offer a wider therapeutic window and improved safety in clinical applications.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro cytotoxicity and in vivo efficacy of SN29176 and PR-104.
Table 1: In Vitro Cytotoxicity (IC50, µM) of PR-104A and SN29176 in Human Cancer Cell Lines
| Cell Line | AKR1C3 Status | PR-104A (Aerobic) | PR-104A (Anoxic) | HCR¹ | SN29176 (Aerobic) | SN29176 (Anoxic) | HCR¹ |
| SiHa | Positive | 0.28 | 0.028 | 10 | 1.4 | 0.05 | 28 |
| H460 | Positive | 0.15 | 0.021 | 7 | 0.8 | 0.033 | 24 |
| HCT116 | Negative | 1.8 | 0.05 | 36 | 1.1 | 0.05 | 22 |
| HCT116 (POR O/E)² | Negative | 1.6 | 0.005 | 319 | 1.3 | 0.009 | 145 |
¹Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Anoxic IC50) ²Cytochrome P450 oxidoreductase overexpression
Table 2: In Vivo Efficacy of SN35141 (Pre-prodrug of SN29176) and PR-104
| Xenograft Model | Treatment | Dose (mmol/kg) | Tumor Log Cell Kill |
| SiHa | PR-104 | 0.4 | 2.5 |
| SiHa | SN35141 | 0.4 | >4.0 |
| H460 | PR-104 | 0.4 | 3.7 |
| H460 | SN35141 | 0.4 | >4.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Exposure: Cells are treated with a serial dilution of PR-104A or SN29176 for 4 hours under either aerobic (21% O₂) or anoxic (<0.1% O₂) conditions.
-
Fixation: Following drug exposure, cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: Plates are washed with water and stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: Unbound dye is washed away with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution, and the absorbance is read at 515 nm using a microplate reader.
-
Data Analysis: The IC50 values, the concentration of drug required to inhibit cell growth by 50%, are calculated from dose-response curves. The Hypoxic Cytotoxicity Ratio (HCR) is determined by dividing the aerobic IC50 by the anoxic IC50.
In Vivo Tumor Growth Inhibition in Xenograft Models
-
Animal Model: Female athymic nude mice are used for the study.
-
Tumor Implantation: 1 x 10⁶ human cancer cells (e.g., SiHa, H460) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 100-150 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration: PR-104 or SN35141 (the phosphate pre-prodrug of SN29176) is administered intravenously at the indicated doses.
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2.
-
Tumor Log Cell Kill Calculation: The delay in tumor growth for treated versus control groups is used to calculate the tumor log cell kill.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the experiment as a measure of treatment-related toxicity.
AKR1C3 Activity Assay (NADPH Consumption)
-
Reaction Mixture: A reaction mixture is prepared containing potassium phosphate buffer, NADPH, and recombinant human AKR1C3 enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of PR-104A or SN29176.
-
Monitoring NADPH Consumption: The decrease in NADPH concentration is monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time using a fluorescence plate reader.
-
Data Analysis: The rate of NADPH consumption is calculated and compared between the different compounds to determine their substrate affinity for AKR1C3.
Mandatory Visualization
Signaling Pathway of Prodrug Activation
Caption: Activation pathways of PR-104 and SN29176.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo xenograft efficacy studies.
Logical Relationship of Improved Selectivity
Caption: Rationale for the improved selectivity of SN29176.
A Head-to-Head Battle in the Hypoxic Tumor Microenvironment: PR-104 Versus Other Hypoxia-Activated Prodrugs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypoxia-activated prodrug (HAP) PR-104 with other notable HAPs, supported by preclinical experimental data. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols underlying these findings.
Hypoxia, a common feature of solid tumors, presents a significant challenge to conventional cancer therapies.[1][2] Hypoxia-activated prodrugs are designed to exploit this low-oxygen environment, remaining largely inert in healthy, well-oxygenated tissues while converting to cytotoxic agents within the tumor microenvironment.[3][4] This targeted activation promises enhanced anti-tumor efficacy with reduced systemic toxicity.[3]
This guide focuses on PR-104, a dinitrobenzamide mustard prodrug, and compares its performance against other key HAPs, primarily the 2-nitroimidazole-based evofosfamide (TH-302) and the earlier generation benzotriazine dioxide, tirapazamine.
Mechanism of Action: A Tale of Two Activation Strategies
The cytotoxic potential of HAPs is contingent on their selective reduction in hypoxic conditions. Both PR-104 and evofosfamide are activated by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form radical anions.[2] In the presence of oxygen, this reaction is reversible. However, under hypoxia, these radicals are further reduced to potent DNA-alkylating agents.[2][5]
PR-104, a phosphate ester "pre-prodrug," is first rapidly converted in vivo to its more lipophilic alcohol form, PR-104A.[1][6] PR-104A is then reduced to the active metabolites, the hydroxylamine PR-104H and the amine PR-104M, which induce DNA interstrand cross-links.[1][7] Notably, PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3), an enzyme overexpressed in some tumors.[4][8]
Evofosfamide (TH-302) is a 2-nitroimidazole prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM).[6] Under hypoxic conditions, the 2-nitroimidazole moiety is reduced, releasing the DNA-alkylating Br-IPM.[6]
Preclinical Performance: A Comparative Analysis
Direct head-to-head clinical trials comparing PR-104 and evofosfamide are limited. However, preclinical studies provide valuable insights into their comparative efficacy.
In Vitro Cytotoxicity
The cytotoxic potency of HAPs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) under both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR), the ratio of normoxic to hypoxic IC50, is a key indicator of hypoxia-selective activation.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon | 16 | 0.16 | 100 |
| SiHa | Cervical | 8.5 | 0.28 | 30 |
| H460 | Lung | 2.5 | 0.25 | 10 |
| HT29 | Colon | 30 | 0.3 | 100 |
Data compiled from Patterson et al., 2007.[1]
In a study on papillomavirus-negative head and neck squamous cell carcinoma (HPV-negative HNSCC), TH-302 was reported to exhibit stronger potency and selectivity than PR-104A.[9]
In Vivo Antitumor Activity
Xenograft models are crucial for evaluating the in vivo efficacy of HAPs. Tumor growth inhibition and survival are key endpoints.
Table 2: Comparative In Vivo Efficacy of PR-104 and Tirapazamine in Human Tumor Xenografts
| Xenograft Model | Treatment (at equivalent host toxicity) | Outcome |
| HT29 (Colon) | PR-104 | Greater killing of hypoxic and aerobic cells than tirapazamine. |
| SiHa (Cervical) | PR-104 | Greater killing of hypoxic and aerobic cells than tirapazamine. |
| H460 (Lung) | PR-104 | Greater killing of hypoxic and aerobic cells than tirapazamine. |
Data from Patterson et al., 2007.[1]
Table 3: Comparative In Vivo Efficacy of Evofosfamide and Ifosfamide in H460 NSCLC Xenograft Model
| Treatment (at equal body weight loss) | Ectopic Model Efficacy | Orthotopic Model Efficacy | Hematologic Toxicity |
| Evofosfamide | Comparable to Ifosfamide | Greater than Ifosfamide | Less severe than Ifosfamide |
| Ifosfamide | Comparable to Evofosfamide | Less than Evofosfamide | More severe than Evofosfamide |
Data from a study comparing evofosfamide and ifosfamide.[10][11]
These preclinical findings suggest that PR-104 has potent antitumor activity and may offer advantages over earlier HAPs like tirapazamine.[1] Similarly, evofosfamide has demonstrated a favorable efficacy and safety profile compared to the conventional alkylating agent ifosfamide.[10][11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of HAPs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Expose cells to serial dilutions of the HAP under both normoxic (standard incubator) and hypoxic (hypoxia chamber, e.g., 1% O2) conditions for a specified duration (e.g., 4 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
DNA Interstrand Cross-linking Assay (Alkaline Comet Assay)
This assay detects DNA damage, including interstrand cross-links.
-
Cell Treatment: Expose cells to the HAP under normoxic and hypoxic conditions.
-
Irradiation: Irradiate cells on ice with a fixed dose of X-rays to induce single-strand breaks.
-
Cell Lysis: Embed cells in agarose on a microscope slide and lyse them to remove membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the "comet tail" relative to the "head." A reduction in tail moment compared to irradiated controls indicates the presence of interstrand cross-links.
In Vivo Xenograft Tumor Growth Delay Studies
These studies assess the antitumor efficacy of HAPs in a living organism.
-
Tumor Implantation: Subcutaneously inject human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, HAP alone, comparator drug, combination therapy). Administer drugs according to the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) with calipers.
-
Endpoint: Continue the study until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition and compare survival between groups.
Conclusion and Future Directions
Both PR-104 and evofosfamide have demonstrated significant promise in preclinical studies as potent hypoxia-activated prodrugs. Their distinct activation mechanisms and favorable preclinical profiles compared to older HAPs and conventional chemotherapies underscore the potential of this therapeutic strategy. However, the clinical translation of HAPs has been challenging, with several, including tirapazamine and evofosfamide, failing to meet primary endpoints in Phase III trials.
Future success in this field will likely depend on the development of robust biomarkers to identify patients with hypoxic tumors who are most likely to respond to HAP therapy. Further head-to-head studies, both preclinical and clinical, are warranted to delineate the specific advantages and patient populations for which each HAP is best suited. The continued exploration of novel HAPs and combination strategies remains a critical area of cancer research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104: A Comparative Guide to its Efficacy in Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-activated prodrug PR-104's performance across various tumor models, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of PR-104's efficacy, mechanism of action, and relevant experimental protocols.
Abstract
PR-104 is a dinitrobenzamide mustard pre-prodrug that is systemically converted to the active alcohol form, PR-104A.[1] Its antitumor activity stems from its selective activation in the hypoxic microenvironment of solid tumors and in cells overexpressing the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] This dual activation mechanism leads to the formation of potent DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine), ultimately inducing cell cycle arrest and apoptosis.[1][3][4] Preclinical studies have demonstrated the broad-spectrum efficacy of PR-104 in a variety of tumor xenograft models, both as a monotherapy and in combination with other anticancer agents.[3][5] This guide summarizes the quantitative data on PR-104's efficacy, details the experimental methodologies used for its evaluation, and provides a comparative perspective with other hypoxia-activated prodrugs.
Mechanism of Action
PR-104's therapeutic strategy is centered on exploiting the unique characteristics of the tumor microenvironment. Its activation cascade is initiated by two primary pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A undergoes one-electron reduction by enzymes like cytochrome P450 oxidoreductase (POR) to form a nitro radical anion. In the absence of sufficient oxygen to reverse this process, the radical is further reduced to its active, cytotoxic forms that cross-link DNA.[1] The cytotoxicity of PR-104A can be 10- to 100-fold higher under hypoxic conditions compared to normal oxygen levels (normoxia).[4]
-
AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2] This allows PR-104 to target tumor cells that may not be severely hypoxic but overexpress this particular enzyme.[2]
The resulting DNA interstrand cross-links trigger the Fanconi Anemia (FA) and homologous recombination (HR) DNA repair pathways.[6][7] If the DNA damage is too extensive for repair, the cell cycle is arrested, and apoptosis is initiated.[1]
Comparative Efficacy Data
The antitumor activity of PR-104 has been evaluated in a wide range of human tumor xenograft models. The following tables summarize the efficacy of PR-104 as a monotherapy and in combination with other agents.
Table 1: PR-104 Monotherapy Efficacy in Solid Tumor Xenograft Models
| Tumor Type | Xenograft Model | Efficacy Metric | Result | Reference |
| Colon Carcinoma | HT29 | Clonogenic Cell Kill | Greater killing of hypoxic and aerobic cells compared to conventional mustards. | [5] |
| HCT116 | Clonogenic Cell Kill | Modest cell kill in AKR1C3-negative xenografts. | [5] | |
| HCT116 (AKR1C3 expressing) | Clonogenic Cell Kill | Significantly enhanced cell kill compared to AKR1C3-negative xenografts. | [5] | |
| Hepatocellular Carcinoma | HepG2, Hep3B | Tumor Growth | Significant growth reduction. | [3] |
| Lung Carcinoma | H460 | Clonogenic Cell Kill | Greater killing of hypoxic and aerobic cells compared to tirapazamine. | [5] |
| Cervical Carcinoma | SiHa | Clonogenic Cell Kill | Greater killing of hypoxic and aerobic cells than tirapazamine or conventional mustards. | [4] |
Table 2: PR-104 Combination Therapy Efficacy in Solid Tumor Xenograft Models
| Tumor Type | Xenograft Model | Combination Agent | Efficacy Metric | Result | Reference |
| Pancreatic Carcinoma | Panc-01 | Gemcitabine | Antitumor Activity | Greater than additive antitumor activity. | [4] |
| Prostate Carcinoma | 22RV1 | Docetaxel | Antitumor Activity | Greater than additive antitumor activity. | [4] |
| Hepatocellular Carcinoma | HepG2, PLC/PRF/5, SNU-398, Hep3B | Sorafenib | Antitumor Activity | Significantly active in all four models. | [3] |
Table 3: PR-104 Efficacy in Leukemia Xenograft Models
| Leukemia Type | Xenograft Model | Treatment | Efficacy Metric | Result | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL xenografts | Monotherapy | Antileukemic Efficacy | Significantly greater efficacy against T-ALL than B-cell precursor (BCP)-ALL xenografts. More efficacious than a standard-of-care regimen (vincristine, dexamethasone, and L-asparaginase). | [2] |
| B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | BCP-ALL xenograft (AKR1C3 overexpressing) | Monotherapy | Sensitivity | Increased sensitivity to PR-104 upon AKR1C3 overexpression. | [2] |
Comparison with Other Hypoxia-Activated Prodrugs
PR-104's unique dual-activation mechanism distinguishes it from other hypoxia-activated prodrugs.
-
Tirapazamine (TPZ): One of the most extensively studied hypoxia-activated prodrugs. Like PR-104, TPZ is reduced under hypoxic conditions to a DNA-damaging radical. However, PR-104 has shown superior or comparable efficacy in some preclinical models.[4][8] In certain xenograft models, tirapazamine as a single agent was found to be ineffective but showed a substantial increase in tumor growth inhibition when combined with other chemotherapeutic agents like paclitaxel and paraplatin.[1]
-
Evofosfamide (TH-302): A 2-nitroimidazole-based hypoxia-activated prodrug that releases a DNA cross-linking agent.[9] It has demonstrated broad antitumor activity in various preclinical models and is being investigated in clinical trials.[2][9] Both PR-104 and evofosfamide target hypoxic tumor regions, but their distinct chemical structures and activation pathways may lead to differences in efficacy and toxicity profiles across different tumor types.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of PR-104.
Xenograft Tumor Growth Delay Studies
-
Cell Culture and Implantation: Human tumor cell lines are cultured under standard conditions. A specified number of cells (e.g., 5 x 10^6) are then subcutaneously inoculated into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[3]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length × width²)/2.[5]
-
Drug Administration: PR-104 is dissolved in a suitable vehicle and administered to mice, typically via intravenous or intraperitoneal injection. Dosing schedules can vary.[5]
-
Efficacy Assessment: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers. The time for tumors to reach a predetermined endpoint size in treated versus control groups is used to determine tumor growth delay.[5]
Clonogenic Survival Assay
This assay provides a direct measure of cell kill following treatment.
-
Tumor Excision and Disaggregation: At a specific time point after treatment, tumors are excised from euthanized mice. The tumors are then mechanically and enzymatically disaggregated into single-cell suspensions.[5]
-
Cell Plating: A known number of viable cells are plated into culture dishes.
-
Colony Formation: The dishes are incubated for 1-3 weeks to allow for colony formation.[10]
-
Staining and Counting: Colonies are fixed with a solution like glutaraldehyde and stained with crystal violet. Colonies containing at least 50 cells are counted.[10] The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the control cells.
Assessment of Hypoxia and AKR1C3 Expression
-
Hypoxia Detection (Pimonidazole Immunohistochemistry):
-
The hypoxia marker pimonidazole is administered to tumor-bearing mice (e.g., 60 mg/kg).[3]
-
After a set time, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections are stained using an anti-pimonidazole antibody followed by a secondary antibody and a detection reagent.[3]
-
The stained sections are then imaged to visualize and quantify the hypoxic regions.[3]
-
-
AKR1C3 Expression (Western Blotting):
-
Protein lysates are prepared from tumor tissue or cell lines.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against AKR1C3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate. A general Western blot protocol can be found in reference[11].
-
Conclusion
The preclinical data strongly support the efficacy of PR-104 across a range of tumor models. Its dual-activation mechanism, targeting both hypoxic and AKR1C3-expressing tumor cells, provides a compelling rationale for its clinical development. The differential efficacy observed in various models highlights the importance of employing biomarker strategies, such as assessing tumor hypoxia and AKR1C3 expression, to identify patient populations most likely to respond to PR-104 therapy. Further investigations, particularly in combination with other anticancer agents, are warranted to fully realize the therapeutic potential of this promising hypoxia-activated prodrug.[5]
References
- 1. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How is the Fanconi Anaemia pathway activated to remove DNA lesions? - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 7. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 8. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
Navigating Resistance: A Comparative Analysis of PR-104 Cross-Resistance with Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding the Cross-Resistance Profile of the Hypoxia-Activated Prodrug PR-104.
PR-104, a hypoxia-activated prodrug, has shown promise in targeting the oxygen-deprived microenvironments of solid tumors. Its unique activation mechanism sets it apart from conventional chemotherapeutics. However, a critical question for its clinical application is its efficacy in tumors that have developed resistance to standard-of-care agents. This guide provides a comprehensive comparison of the known cross-resistance profiles between PR-104 and other major classes of chemotherapeutic agents, supported by available preclinical and clinical data.
Mechanism of Action: A Dual-Activation Strategy
PR-104 is a "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A. The cytotoxic effect of PR-104A is dependent on its reduction to DNA cross-linking hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1] This activation occurs through two primary pathways:
-
Hypoxia-Selective Activation: In the low-oxygen environment of tumors, PR-104A is activated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[2] This targeted activation in hypoxic zones spares healthy, well-oxygenated tissues.[1]
-
Aerobic Activation by AKR1C3: PR-104A can also be activated in an oxygen-independent manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[3] High expression of AKR1C3 in some tumors can enhance the drug's efficacy but is also implicated in off-target toxicity in healthy tissues, such as the bone marrow.[2][4]
The active metabolites of PR-104 are DNA-crosslinking agents that induce cell cycle arrest and apoptosis.[1]
Signaling and Activation Pathway of PR-104
Caption: PR-104 is converted to PR-104A, which is activated in hypoxic or AKR1C3-expressing cells.
Cross-Resistance Profile: A Comparative Analysis
The potential for cross-resistance between PR-104 and other chemotherapeutics is intrinsically linked to their respective mechanisms of action and resistance. The following sections and tables summarize the current understanding.
Alkylating Agents (e.g., Melphalan, Cisplatin)
| Feature | PR-104 | Other Alkylating Agents (e.g., Melphalan, Cisplatin) |
| Mechanism of Action | Prodrug activated to form DNA cross-linking metabolites (PR-104H and PR-104M).[1] | Directly form DNA adducts and cross-links. |
| Primary Resistance Mechanisms | - Low expression of activating enzymes (e.g., AKR1C3 in aerobic conditions). - Lack of tumor hypoxia. - Enhanced DNA repair proficiency. | - Increased drug efflux. - Enhanced DNA repair capacity (e.g., nucleotide excision repair for cisplatin). - Increased drug inactivation (e.g., by glutathione). |
Direct Evidence:
A study on hepatocellular carcinoma (HCC) cell lines provided direct evidence of a potential for cross-resistance. The PLC/PRF/5 cell line was found to be intrinsically resistant to the active metabolites of PR-104 (PR-104H and PR-104M) and also to the conventional alkylating agent melphalan.[5] This suggests that tumors with inherent or acquired resistance to certain alkylating agents, potentially through enhanced DNA repair mechanisms, may also exhibit reduced sensitivity to PR-104.
Likely Scenario:
Cross-resistance is possible if the mechanism of resistance in the tumor is enhanced proficiency in repairing DNA cross-links, a common mechanism of resistance to alkylating agents. However, PR-104 may still be effective in tumors resistant to other alkylating agents due to mechanisms like reduced drug uptake, as PR-104 has a different chemical structure and cellular entry pathway.
Antimetabolites (e.g., Gemcitabine)
| Feature | PR-104 | Gemcitabine |
| Mechanism of Action | DNA cross-linking.[1] | Nucleoside analog that inhibits DNA synthesis. |
| Primary Resistance Mechanisms | See above. | - Decreased uptake by nucleoside transporters. - Reduced activation by deoxycytidine kinase. - Increased inactivation by cytidine deaminase. |
Indirect Evidence:
Preclinical studies have demonstrated that the combination of PR-104 and gemcitabine results in greater than additive antitumor activity in pancreatic cancer xenograft models.[1] This synergy is attributed to the complementary action of the two drugs: gemcitabine targets the well-oxygenated, rapidly dividing cells, while PR-104 targets the hypoxic, often treatment-resistant, cell population.[1] Clinical trials combining PR-104 with gemcitabine, however, have been challenging due to overlapping myelotoxicity, particularly thrombocytopenia.[5] The synergistic effect in preclinical models suggests a lack of cross-resistance.
Likely Scenario:
Cross-resistance between PR-104 and gemcitabine is unlikely due to their distinct mechanisms of action and resistance.
Taxanes (e.g., Docetaxel)
| Feature | PR-104 | Docetaxel |
| Mechanism of Action | DNA cross-linking.[1] | Stabilizes microtubules, leading to G2/M cell cycle arrest. |
| Primary Resistance Mechanisms | See above. | - Overexpression of drug efflux pumps (e.g., P-glycoprotein). - Mutations in tubulin. - Alterations in apoptotic pathways. |
Indirect Evidence:
Similar to gemcitabine, preclinical studies have shown that PR-104 in combination with docetaxel has greater than additive antitumor activity in prostate cancer xenografts.[1] The rationale is the same: docetaxel targets the normoxic cell population, while PR-104 targets the hypoxic regions.[1] Phase I clinical trials have explored this combination, with dose-limiting toxicities including myelosuppression.[5] The preclinical synergy points towards a lack of cross-resistance.
Likely Scenario:
Cross-resistance between PR-104 and docetaxel is improbable given their fundamentally different molecular targets and mechanisms of resistance.
Experimental Protocols
General Workflow for Assessing Cross-Resistance
The following diagram illustrates a typical experimental workflow for investigating the cross-resistance profile of a new chemical entity like PR-104.
Caption: A conceptual workflow for evaluating the cross-resistance of PR-104 in drug-resistant cell lines.
Key Experimental Methodologies
-
Cell Lines and Culture: A panel of human cancer cell lines and their drug-resistant subclones are typically used. Resistant lines are often generated by continuous exposure to escalating concentrations of a specific chemotherapeutic agent.
-
Cytotoxicity Assays:
-
MTT Assay: To assess cell viability and determine the half-maximal inhibitory concentration (IC50) of PR-104A and other compounds. Cells are seeded in 96-well plates, treated with a range of drug concentrations for a specified period, and then incubated with MTT reagent. The resulting formazan crystals are dissolved, and absorbance is measured.
-
Clonogenic Survival Assay: To evaluate the long-term reproductive capacity of cells after drug treatment. Cells are treated with the drug, then plated at low density and allowed to form colonies over 1-2 weeks. Colonies are then stained and counted.
-
-
Western Blotting: To determine the expression levels of key proteins involved in drug resistance, such as AKR1C3, POR, and DNA repair enzymes.
-
Hypoxia Induction: For in vitro experiments, cells are placed in a hypoxic chamber with a controlled low-oxygen atmosphere (e.g., <0.1% O2).
Summary and Future Directions
The available evidence, largely indirect, suggests that PR-104 may not share cross-resistance with antimetabolites like gemcitabine and taxanes like docetaxel. This is attributed to their distinct mechanisms of action and the unique hypoxia- and AKR1C3-dependent activation of PR-104. The synergistic effects observed in preclinical combination studies further support this notion.
However, the potential for cross-resistance with other DNA cross-linking agents, such as melphalan, warrants further investigation, particularly in tumors with up-regulated DNA repair pathways.
For drug development professionals, these findings suggest that PR-104 could be a viable treatment option for patients whose tumors have become refractory to taxanes or antimetabolites. Further studies are needed to systematically evaluate the efficacy of PR-104 in a broad panel of chemoresistant cancer models to fully delineate its cross-resistance profile and identify patient populations most likely to benefit from this targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Stability: A Comparative Analysis of the Hypoxia-Activated Prodrug PR-104 and its Analogs
For researchers and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its clinical success. This guide provides a detailed comparison of the metabolic stability of the hypoxia-activated prodrug PR-104 and its next-generation analogs, offering insights into how structural modifications can enhance tumor selectivity and minimize off-target toxicity. The following analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies in this class of anticancer agents.
The clinical development of PR-104, a dinitrobenzamide mustard prodrug, has been hampered by dose-limiting myelotoxicity, a consequence of its metabolic activation in well-oxygenated tissues.[1][2][3] This has spurred the development of analogs designed to overcome this limitation by altering their metabolic pathways. This guide will delve into the key metabolic pathways of PR-104, present comparative data for its analogs, and provide the experimental context for these findings.
The Metabolic Dichotomy of PR-104 Activation
PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo to its active alcohol form, PR-104A.[1][4][5] The therapeutic rationale for PR-104 lies in its selective activation to potent DNA cross-linking cytotoxins, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, within the hypoxic microenvironment of solid tumors.[4][5][6] This hypoxia-selective activation is primarily mediated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[1][2][4]
However, the clinical utility of PR-104 is compromised by an alternative, oxygen-independent activation pathway. The enzyme aldo-keto reductase 1C3 (AKR1C3) can efficiently catalyze the two-electron reduction of PR-104A to its cytotoxic metabolites under aerobic conditions.[4][7][8] High expression of AKR1C3 in human myeloid progenitor cells is believed to be the primary cause of the dose-limiting myelotoxicity observed in clinical trials.[1][2][3] This off-target activation significantly narrows the therapeutic window of PR-104.
Next-Generation Analogs: Designing for Metabolic Stability
To address the shortcomings of PR-104, novel analogs have been engineered to be resistant to AKR1C3-mediated aerobic metabolism while retaining their hypoxia-selective activation. Two notable examples are SN29176 (the active form of the pre-prodrug SN35141) and CP-506.
The design of these analogs focused on modifying the chemical structure of PR-104A to reduce its affinity as a substrate for human AKR1C3.[1] This strategic modification aims to reinstate the tumor selectivity of the prodrug by favoring the hypoxia-dependent activation pathway.
Comparative Metabolic Stability Data
The following table summarizes the key metabolic stability parameters for PR-104A and its analog SN29176, highlighting the improved profile of the next-generation compound.
| Compound | Primary Activation Pathway (Hypoxic) | Off-Target Activation Pathway (Aerobic) | Aerobic/Hypoxic IC50 Ratio | In Vivo Antitumor Efficacy (Hypoxic Tumor Log Cell Kill) |
| PR-104A | One-electron reduction by POR and other reductases | Two-electron reduction by human AKR1C3 | 5 to 120[8] | 2.5–3.7[1][2] |
| SN29176 | One-electron reduction by POR | Resistant to human AKR1C3 activation | 9 to 145[1][2] | >4.0[1][2] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments.
In Vitro Metabolism by Recombinant AKR1C3
This assay is crucial for determining if a PR-104 analog is a substrate for the off-target activating enzyme, AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Potassium phosphate buffer (100 mmol/L, pH 7.4)
-
Bovine serum albumin (BSA)
-
Test compound (e.g., PR-104A, SN29176)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH (100 μmol/L), and BSA (0.5 mg/mL) at 37 °C.
-
Add the test compound (50 μmol/L) to the reaction mixture.
-
Initiate the reaction by adding recombinant AKR1C3 (2 μmol/L).
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over 5 minutes using a spectrophotometer.
-
As a negative control, perform the reaction with heat-inactivated AKR1C3 (denatured at 95 °C for 5 min) to ensure the observed NADPH consumption is enzyme-dependent.[1]
-
Calculate the rate of NADPH consumption to determine the enzyme activity.
Analysis of PR-104A and its Metabolites by LC-MS/MS
This method allows for the quantification of the parent drug and its key metabolites in biological samples.
Sample Preparation:
-
Culture human tumor cell lines (e.g., HCT116, SiHa) to the desired density.
-
Expose the cells to the test compound (e.g., 100 μmol/L PR-104A) under either aerobic or hypoxic conditions for a specified time (e.g., 1 hour).
-
After incubation, extract the metabolites by adding methanol to the whole culture.[5]
-
Centrifuge the samples to pellet cellular debris and collect the supernatant for analysis.
LC-MS/MS Analysis:
-
Perform chromatographic separation of the parent drug and its metabolites using a suitable C18 reversed-phase column.
-
Use a tandem mass spectrometer for the detection and quantification of PR-104A, PR-104H, and PR-104M.
-
Develop specific multiple reaction monitoring (MRM) transitions for each analyte to ensure accurate quantification.
-
Correlate the levels of the reduced metabolites (PR-104H and PR-104M) with the experimental conditions (aerobic vs. hypoxic) to assess the degree of hypoxia-selective activation.[6]
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental procedures.
Conclusion
The metabolic stability of hypoxia-activated prodrugs is a critical determinant of their therapeutic index. The case of PR-104 and its analogs demonstrates that a detailed understanding of the enzymatic pathways involved in both on-target and off-target activation can guide the rational design of improved drug candidates. By engineering molecules that are resistant to aerobic metabolism by enzymes like AKR1C3, it is possible to develop next-generation hypoxia-activated prodrugs with enhanced tumor selectivity and a wider therapeutic window. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of anticancer agents.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of PR-104: A Comparative Analysis of Monotherapy and Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
PR-104 is a hypoxia-activated prodrug that has demonstrated significant anti-tumor activity in preclinical models. Its unique mechanism of action, which involves bioreductive activation to a potent DNA cross-linking agent in the hypoxic microenvironment of solid tumors, makes it a compelling candidate for cancer therapy. This guide provides an objective comparison of PR-104 monotherapy versus its use in combination with other established anti-cancer agents, supported by experimental data from in vivo studies.
Mechanism of Action
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1][2] Under hypoxic conditions, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[2][3] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3] Notably, the enzyme aldo-keto reductase 1C3 (AKR1C3) can also activate PR-104A independently of oxygen levels, providing an additional mechanism of action in tumors with high AKR1C3 expression.[2]
References
Benchmarking PR-104: A Comparative Analysis Against Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-activated prodrug (HAP) PR-104 against standard-of-care chemotherapies, focusing on its performance in preclinical and clinical settings. Experimental data and methodologies are presented to support the evaluation of PR-104 as a potential anti-cancer agent.
Executive Summary
PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to PR-104A.[1] This active form is a dinitrobenzamide mustard that undergoes bioreductive activation to potent DNA cross-linking agents under hypoxic conditions, a common feature of solid tumors.[2][3][4] This mechanism allows for targeted cytotoxicity to tumor cells in the low-oxygen microenvironment, which are often resistant to conventional therapies.[5] Furthermore, PR-104A can be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in several cancer types.[4] This dual activation pathway provides a strong rationale for combining PR-104 with standard-of-care chemotherapies like docetaxel and gemcitabine, which are more effective against well-oxygenated, rapidly proliferating tumor cells.[6] Preclinical studies have demonstrated synergistic or additive anti-tumor effects with these combinations.[6] Clinical trials have established the safety profile and maximum tolerated doses for PR-104 as a monotherapy and in combination regimens.[7][8]
Data Presentation
Preclinical Efficacy of PR-104 in Combination with Standard-of-Care Chemotherapy
The following table summarizes the key findings from preclinical xenograft studies. Direct quantitative comparisons from abstracts are limited; however, the qualitative outcomes strongly suggest the enhanced efficacy of combination therapy.
| Cancer Type | Xenograft Model | Treatment Regimen | Key Finding | Citation |
| Pancreatic Cancer | Panc-01 | PR-104 + Gemcitabine | Greater than additive antitumor activity. | [2][6] |
| Prostate Cancer | 22RV1 | PR-104 + Docetaxel | Greater than additive antitumor activity. | [2][6] |
| Various Solid Tumors | HT29, SiHa, H460 | PR-104 vs. Conventional Mustards | PR-104 provided greater killing of hypoxic and aerobic cells at equivalent host toxicity. | [6] |
Clinical Benchmarking: Maximum Tolerated Dose (MTD) in Combination Therapy
A Phase Ib study in patients with advanced solid tumors established the MTD of PR-104 when combined with docetaxel or gemcitabine.[8]
| Combination Regimen | PR-104 MTD | Standard-of-Care Dose | G-CSF Support | Dose-Limiting Toxicities | Citation |
| PR-104 + Gemcitabine | 140 mg/m² | 800 mg/m² (Days 1 & 8) | No | Thrombocytopenia | [6][8] |
| PR-104 + Docetaxel | 200 mg/m² | 60 mg/m² (Day 1) | No | Neutropenic fever | [6][8] |
| PR-104 + Docetaxel | 770 mg/m² | 60 mg/m² (Day 1) | Yes | Thrombocytopenia, fatigue | [6][8] |
| PR-104 + Docetaxel | ≥770 mg/m² | 75 mg/m² (Day 1) | Yes | Not reached at this dose | [6][8] |
Experimental Protocols
Preclinical Xenograft Studies (Generalized Protocol)
A generalized protocol for evaluating the efficacy of PR-104 in tumor xenograft models is as follows:
-
Cell Lines and Culture: Human tumor cell lines (e.g., Panc-01, 22RV1, HT29, SiHa, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunodeficient mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: A suspension of 1 x 10⁶ to 1 x 10⁷ tumor cells is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the initiation of treatment.
-
Treatment Administration:
-
PR-104 is dissolved in a suitable vehicle and administered, typically via intravenous or intraperitoneal injection.
-
Standard-of-care chemotherapy (e.g., docetaxel, gemcitabine) is administered according to established protocols.
-
For combination studies, the timing and sequence of drug administration are defined.
-
-
Efficacy Endpoints:
-
Tumor Growth Delay: Tumor volume is measured at regular intervals using calipers. The time for tumors to reach a specified endpoint volume is determined.
-
Clonogenic Survival Assay: Following treatment, tumors are excised, and a single-cell suspension is prepared. The surviving fraction of tumor cells is determined by their ability to form colonies in vitro.
-
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
Clinical Phase Ib Combination Therapy Trial (NCT00459836)
-
Objective: To determine the MTD of PR-104 in combination with docetaxel or gemcitabine in patients with advanced solid tumors.[9]
-
Study Design: This was a non-randomized, open-label, dose-escalation study.[9] Patients were assigned to one of two treatment groups.[9]
-
Dose Escalation: Cohorts of 3-6 patients received escalating doses of PR-104 to determine the MTD, defined as the dose level below which 2 of 3 or 2 of 6 patients experience a dose-limiting toxicity.[9]
-
Endpoints: The primary endpoint was the MTD.[9] Secondary endpoints included safety, anti-tumor activity, and pharmacokinetics.[9]
Mandatory Visualization
References
- 1. The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hypoxia and Hypoxia-Inducible Factors in Leukemias [frontiersin.org]
- 6. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of PR-104 Sodium: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
PR-104 sodium, a hypoxia-activated prodrug and a nitrogen mustard analogue, requires stringent handling and disposal procedures due to its cytotoxic nature. While a substance-specific Safety Data Sheet (SDS) remains the primary source of safety information, this guide provides essential, immediate guidance for laboratory personnel in the absence of direct protocols. The following procedures are based on established best practices for handling potent cytotoxic and alkylating agents.
Core Safety and Disposal Data
Researchers should consult the specific SDS for this compound when available and populate a similar table for quick reference.
| Parameter | Information |
| Chemical Name | This compound |
| Class | Hypoxia-activated prodrug; Nitrogen mustard analogue |
| Primary Hazard | Cytotoxic, potentially mutagenic and carcinogenic |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double-gloving recommended), disposable gown, safety goggles, and a face shield. Use of a certified chemical fume hood is mandatory. |
| Spill Neutralization | Decontaminate with a freshly prepared 10% sodium hypochlorite solution followed by a rinse with 10% sodium thiosulfate solution and then water. |
| Waste Container | Clearly labeled, leak-proof, and puncture-resistant container for cytotoxic waste. |
| Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. |
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol details the steps for decontaminating laboratory surfaces and non-disposable equipment potentially contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Absorbent pads
-
10% Sodium hypochlorite solution (freshly prepared)
-
10% Sodium thiosulfate solution
-
Sterile water
-
Labeled cytotoxic waste container
Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly. Work within a certified chemical fume hood.
-
Initial Containment: For any visible contamination, gently cover with absorbent pads to prevent aerosolization.
-
Decontamination:
-
Carefully apply a liberal amount of 10% sodium hypochlorite solution to the contaminated area or equipment, ensuring complete coverage.
-
Allow a contact time of at least 30 minutes.
-
Wipe the area with absorbent pads, moving from the outer edge of the spill inwards.
-
-
Neutralization of Bleach:
-
Apply a 10% sodium thiosulfate solution to the decontaminated area to neutralize the residual hypochlorite.
-
Allow a contact time of 10-15 minutes.
-
-
Final Rinse:
-
Thoroughly rinse the surface or equipment with sterile water.
-
Wipe dry with clean absorbent pads.
-
-
Waste Disposal: All used absorbent pads, gloves, and other disposable materials must be placed in the designated cytotoxic waste container for incineration.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.
Signaling Pathway of PR-104 Action and Rationale for Careful Disposal
PR-104 is a pre-prodrug that is converted to the active nitrogen mustard PR-104A. Under hypoxic conditions, PR-104A is reduced to its hydroxylamine and amine metabolites, which are potent DNA cross-linking agents. This mechanism of action, which involves the generation of highly reactive species that damage cellular DNA, underscores the critical need for meticulous disposal procedures to prevent unintended exposure and environmental contamination.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
